4-(Methoxymethoxy)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(methoxymethoxy)piperidine |
InChI |
InChI=1S/C7H15NO2/c1-9-6-10-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |
InChI Key |
JYRWOLHYNFSWRY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CCNCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Methoxymethoxy)piperidine
This guide provides a comprehensive overview of the synthesis of 4-(methoxymethoxy)piperidine, a valuable building block in medicinal chemistry and drug development. The strategic application of protecting groups is central to the successful synthesis of this compound, ensuring selective functionalization and high yields. This document will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the characterization of the final product.
Introduction: The Significance of this compound
The piperidine moiety is a ubiquitous scaffold in a vast array of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[1] Functionalized piperidines, such as this compound, serve as crucial intermediates in the synthesis of complex pharmaceutical agents.[2] The methoxymethyl (MOM) ether acts as a stable protecting group for the hydroxyl functionality, allowing for subsequent chemical transformations at other positions of the piperidine ring. Its stability under a range of conditions, coupled with its relatively straightforward removal, makes it a popular choice in multi-step syntheses.[3][4]
This guide will focus on a common and efficient synthetic route to this compound, commencing from 4-hydroxypiperidine. The strategy involves the protection of the piperidine nitrogen, followed by the protection of the hydroxyl group, and concluding with the selective deprotection of the nitrogen.
Synthetic Strategy: A Tale of Two Protecting Groups
The synthesis of this compound from 4-hydroxypiperidine necessitates a carefully orchestrated protecting group strategy. Both the secondary amine of the piperidine ring and the secondary alcohol are reactive sites.[5] To achieve the desired product, the nucleophilicity of the piperidine nitrogen must be temporarily attenuated to prevent unwanted side reactions during the protection of the hydroxyl group.
N-Protection: The Role of the Boc Group
The tert-butoxycarbonyl (Boc) group is an ideal choice for the protection of the piperidine nitrogen.[5] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.[6] The resulting carbamate significantly reduces the nucleophilicity of the nitrogen atom.[5] The Boc group is stable under a wide range of non-acidic conditions, making it compatible with the subsequent MOM protection step.
O-Protection: Introduction of the Methoxymethyl (MOM) Ether
With the piperidine nitrogen protected, the hydroxyl group can be selectively converted to a methoxymethyl ether. The MOM group is an acetal, which is stable to a variety of reagents, including bases and nucleophiles.[4] It is commonly introduced using chloromethyl methyl ether (MOMCl) or bromomethyl methyl ether (MOMBr) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[7][8] The reaction proceeds via a nucleophilic substitution mechanism.
N-Deprotection: Unveiling the Final Product
The final step in the synthesis is the removal of the Boc protecting group to yield this compound. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent like 1,4-dioxane.[7][9] This deprotection is generally clean and high-yielding.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
Reaction Scheme:
Figure 2: N-Boc protection of 4-hydroxypiperidine.
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane (DCM) and water.[5]
-
Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).[5]
-
To the vigorously stirring mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq).[5]
-
Stir the reaction at room temperature for 12-16 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Eq. |
| 4-Hydroxypiperidine | 1.0 |
| Di-tert-butyl dicarbonate | 1.0 |
| Sodium bicarbonate | 1.0 |
Table 1: Reagents for the synthesis of N-Boc-4-hydroxypiperidine.
Synthesis of tert-butyl this compound-1-carboxylate
Reaction Scheme:
Figure 3: MOM protection of N-Boc-4-hydroxypiperidine.
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. |
| N-Boc-4-hydroxypiperidine | 1.0 |
| N,N-Diisopropylethylamine | 1.5 |
| Chloromethyl methyl ether | 1.2 |
Table 2: Reagents for the synthesis of N-Boc-4-(methoxymethoxy)piperidine.
Synthesis of this compound
Reaction Scheme:
Figure 4: N-Boc deprotection to yield this compound.
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in 1,4-dioxane.
-
Add a saturated solution of HCl in 1,4-dioxane (excess) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under vacuum to afford the hydrochloride salt of the product as a solid.[9]
-
The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH or NaHCO₃) and extracting with an organic solvent.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the piperidine ring protons, the methoxy protons, and the methylene protons of the MOM group.[10][11][12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the O-H stretching band from the starting material and the presence of characteristic C-O-C stretching bands for the ether linkages.[14]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[10][11]
-
Chromatographic Techniques: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.[15]
Conclusion
The synthesis of this compound is a well-established process that relies on a robust protecting group strategy. By first protecting the piperidine nitrogen with a Boc group, the hydroxyl group can be efficiently converted to a MOM ether. Subsequent deprotection of the nitrogen under acidic conditions yields the desired product in good purity and yield. This versatile intermediate can then be utilized in the synthesis of a wide range of more complex molecules with potential therapeutic applications.
References
- Vertex AI Search. N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.
- ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.
- Benchchem. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
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- OoCities.org.
- Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
- Sigma-Aldrich. N-Boc-4-piperidinemethanol 97 123855-51-6.
- Organic Chemistry Portal. MOM Ethers.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
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- Google Patents. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.
- Benchchem.
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- Google Patents. CN102603614B - 4-methoxymethyl-4- (N-substituted)
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- Spectral investigations of some piperidin-4-one molecular addition compounds.
- ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF.
- Simple and Selective Deprotection of MOM Ethers.
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4-(Methoxymethoxy)piperidine chemical properties
Operational Identity & Application in Medicinal Chemistry
Executive Summary
4-(Methoxymethoxy)piperidine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting GPCRs and kinases. It serves two distinct roles: (1) as a masked hydroxyl equivalent , allowing the introduction of a polar 4-hydroxypiperidine motif while maintaining lipophilicity during intermediate synthetic steps, and (2) as a metabolic probe , where the methoxymethyl (MOM) ether acts as a robust, non-bulky ether linkage that resists glucuronidation compared to the free alcohol.
This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways (emphasizing safety around MOM-Cl), and orthogonal reactivity, designed for researchers requiring high-purity functionalization of the piperidine core.
Part 1: Chemical Identity & Physicochemical Profile
The molecule consists of a piperidine ring substituted at the C4 position with a methoxymethoxy group (acetal ether). It is most frequently encountered commercially as its N-protected carbamate (N-Boc) due to the handling ease of the carbamate compared to the hygroscopic free amine or its hydrochloride salt.
Table 1: Physicochemical Data (Free Base & Derivatives)
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| Common Abbreviation | 4-MOM-piperidine | |
| CAS Number (N-Boc) | 139736-23-7 | Standard commercial entry point |
| CAS Number (Free Base) | Not widely listed | Usually generated in situ |
| Molecular Weight | 145.20 g/mol (Free Base) | 245.32 g/mol (N-Boc precursor) |
| Formula | C₇H₁₅NO₂ | |
| pKa (Calc.) | ~10.8 (Piperidine NH) | Typical secondary amine basicity |
| LogP (Calc.) | 0.62 | More lipophilic than 4-hydroxypiperidine (LogP -1.[1][2][3]2) |
| Boiling Point | ~80-85 °C @ 0.5 mmHg | Predicted; requires vacuum distillation |
| Solubility | DCM, MeOH, THF, EtOAc | High organic solubility due to MOM lipophilicity |
Part 2: Synthetic Routes & Process Chemistry[4][5]
The synthesis of this compound requires careful orchestration of protecting groups. The secondary amine of the piperidine is more nucleophilic than the secondary alcohol; thus, N-protection is mandatory before O-alkylation.
The Safety Paradox: MOM-Cl vs. Green Alternatives
The classical installation of the MOM group uses Chloromethyl methyl ether (MOM-Cl) .
-
Critical Hazard: MOM-Cl is a known human carcinogen (OSHA regulated).
-
Process Control: It must be handled in a closed system within a fume hood.
-
Green Alternative: For scale-up, acid-catalyzed acetal exchange using dimethoxymethane (methylal) is preferred to avoid carcinogenic alkylating agents.
Synthetic Workflow Visualization
The following diagram outlines the standard laboratory route (Route A) and the "Green" alternative (Route B), followed by the critical deprotection step.
Figure 1: Comparative synthetic routes for the generation of the target scaffold. Route B is recommended for safety compliance in non-specialized facilities.
Part 3: Reactivity & Orthogonality Profile
Understanding the stability of the MOM ether relative to the piperidine nitrogen is crucial for designing multi-step syntheses. The MOM group is an acetal , making it sensitive to acid but robust against bases and nucleophiles.[4]
Orthogonality Matrix
| Reagent Class | Condition Example | MOM Ether Stability | Piperidine NH Reactivity |
| Strong Base | LiHMDS, NaH, KOtBu | Stable | Deprotonation (Metallation) |
| Nucleophiles | Grignard, R-Li | Stable | Reacts (if not protected) |
| Reductants | LiAlH₄, NaBH₄, H₂/Pd | Stable | Inert (unless N-benzyl) |
| Oxidants | PCC, Dess-Martin | Stable | Oxidation to N-oxide/Lactam |
| Lewis Acids | TiCl₄, BF₃·OEt₂ | Labile (Cleaves) | Complexation |
| Brønsted Acids | TFA, HCl (aq), H₂SO₄ | Labile (Cleaves) | Protonation (Salt formation) |
Strategic Implication
The orthogonality allows the researcher to perform N-alkylation (e.g., reductive amination or S_N2 reactions) under basic conditions without disturbing the O-MOM group. The MOM group can then be removed in the final step using aqueous acid (e.g., 6M HCl) to reveal the hydroxyl group.
Part 4: Experimental Protocols
Protocol A: N-Deprotection (Generating the Free Amine)
Context: Most researchers will purchase the N-Boc-4-(methoxymethoxy)piperidine (CAS 139736-23-7) and require the free amine for coupling.
Reagents:
-
N-Boc-4-(methoxymethoxy)piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM) (0.1 M concentration)
Method:
-
Dissolution: Dissolve the N-Boc intermediate in anhydrous DCM at 0°C under nitrogen.
-
Acidolysis: Add TFA dropwise. The large excess is required to drive the equilibrium and solvate the carbamate byproduct.
-
Reaction: Warm to room temperature and stir for 1-2 hours. Monitor by TLC (stain with Ninhydrin; free amine will stain, Boc will not).
-
Work-up (Critical):
-
Option 1 (TFA Salt): Concentrate in vacuo. Azeotrope 3x with toluene to remove residual TFA. The product is the TFA salt.
-
Option 2 (Free Base): Concentrate. Redissolve in DCM. Wash with saturated NaHCO₃ (pH 8-9). Dry organic layer over Na₂SO₄. Caution: The free amine is highly polar and water-soluble; avoid aqueous washes if possible, or use continuous extraction.
-
Protocol B: "Green" O-Protection (Avoiding MOM-Cl)
Context: Synthesis from N-Boc-4-hydroxypiperidine.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Dimethoxymethane (Methylal) (Solvent/Reagent, excess)[4]
-
Phosphorus Pentoxide (P₂O₅) (1.5 eq) or p-Toluenesulfonic acid (catalytic)
Method:
-
Suspension: Suspend P₂O₅ in dry dimethoxymethane (DMM) at 0°C.
-
Addition: Add N-Boc-4-hydroxypiperidine solution (in minimal DCM/DMM) slowly.
-
Digestion: Stir vigorously at room temperature for 12 hours. The P₂O₅ acts as a dehydrating agent, driving the equilibrium toward the acetal.
-
Quench: Decant the liquid into saturated NaHCO₃ solution (Caution: Gas evolution).
-
Extraction: Extract with EtOAc. The MOM-protected product is in the organic phase.[5]
Part 5: Applications in Drug Discovery[8]
Bioisosterism & Solubility
The MOM group increases the LogP of the piperidine scaffold by approximately 1.8 units compared to the free alcohol.
-
BBB Penetration: In CNS drug discovery, converting a polar 4-OH piperidine to a 4-MOM piperidine can significantly enhance Blood-Brain Barrier (BBB) permeability.
-
Solubility: While less polar than the alcohol, the ether oxygen retains hydrogen bond acceptor (HBA) capability, maintaining solubility in polar organic solvents used in library synthesis (DMSO, MeOH).
Mechanistic Pathway: GPCR Ligand Design
The 4-substituted piperidine motif is ubiquitous in ligands for muscarinic and opioid receptors. The MOM group is often used to probe the "hydrophobic pocket" tolerance of these receptors.
Figure 2: Strategic utility of the MOM-piperidine scaffold in medicinal chemistry campaigns.
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[5] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on MOM stability and deprotection conditions).
-
Berliner, M. A., & Belecki, K. (2005).[6] Simple, Rapid, and Highly Selective Generation of MOM Ethers using Zinc(II) Salts. Journal of Organic Chemistry, 70(23), 9618–9621. (Describes safer MOM installation protocols).
-
Fujioka, H., et al. (2009).[6] One-Pot Synthesis of Unsymmetrically Protected Diols from Methylene Acetals. Organic Letters, 11(22), 5138–5141. (Advanced acetal chemistry relevant to MOM stability).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. (Reference for general piperidine physicochemical properties).
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An In-depth Technical Guide to the Structural Characterization of 4-(Methoxymethoxy)piperidine
This guide provides a comprehensive technical overview of the structural characterization of 4-(methoxymethoxy)piperidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The piperidine scaffold is a highly privileged motif in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for an effective drug discovery pipeline.[1] This document moves beyond a simple listing of analytical techniques, offering insights into the rationale behind experimental choices and providing a framework for robust, self-validating characterization protocols.
Introduction to this compound and Its Significance
This compound is a derivative of piperidin-4-ol, featuring a methoxymethyl (MOM) ether at the 4-position. The MOM group serves as a common protecting group for alcohols, valued for its stability under various conditions and its relatively straightforward removal.[2] The piperidine ring itself is a key structural component in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[3] Consequently, the synthesis and characterization of functionalized piperidines like this compound are crucial steps in the development of new therapeutic agents.
Synthesis and Purification
The synthesis of this compound typically proceeds through a two-step sequence starting from a commercially available precursor, N-Boc-4-hydroxypiperidine. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled functionalization of the hydroxyl group.[3]
Part 1: Protection of the Hydroxyl Group
The initial step involves the protection of the hydroxyl group of N-Boc-4-hydroxypiperidine as a methoxymethyl (MOM) ether. This is a standard procedure in organic synthesis.
Experimental Protocol: Synthesis of N-Boc-4-(methoxymethoxy)piperidine
-
Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Addition of MOM Reagent: Cool the reaction mixture to 0 °C and add methoxymethyl chloride (MOMCl) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-4-(methoxymethoxy)piperidine.
Part 2: Deprotection of the Piperidine Nitrogen
The final step is the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the purified N-Boc-4-(methoxymethoxy)piperidine in a suitable solvent such as dichloromethane or methanol.
-
Acidic Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane), to the solution.[5]
-
Reaction Monitoring and Workup: Stir the reaction at room temperature until the deprotection is complete, as indicated by TLC analysis. The reaction mixture is then concentrated under reduced pressure. The resulting salt can be neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent to yield the free base of this compound.
Caption: Synthetic workflow for this compound.
Structural Characterization: A Multi-Technique Approach
Unequivocal structural characterization of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing further confirmation of assignments.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield compared to the protons on C3 and C5.
-
Methine Proton (C4): The proton at the 4-position, attached to the carbon bearing the MOM ether, will be further deshielded due to the electronegative oxygen atom.
-
MOM Group Protons: The methoxymethyl group will exhibit two characteristic signals: a singlet for the methoxy protons (-O-CH₃) around 3.3-3.5 ppm and a singlet for the methylene protons (-O-CH₂-O-) around 4.6-4.8 ppm.
-
N-H Proton: The proton on the nitrogen will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region (typically 25-55 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be slightly deshielded.
-
C4 Carbon: The carbon at the 4-position, attached to the MOM ether, will be significantly deshielded and appear further downfield (around 70-80 ppm).
-
MOM Group Carbons: The methoxymethyl group will show two signals: one for the methoxy carbon (-O-CH₃) around 55-60 ppm and one for the methylene carbon (-O-CH₂-O-) around 90-95 ppm.
| Predicted Chemical Shifts (ppm) | ¹H NMR | ¹³C NMR |
| Piperidine C2/C6 | ~2.9 - 3.2 (m) | ~45 - 50 |
| Piperidine C3/C5 | ~1.6 - 1.9 (m) | ~30 - 35 |
| Piperidine C4-H | ~3.5 - 3.8 (m) | ~70 - 75 |
| MOM -OCH₂O- | ~4.6 - 4.7 (s) | ~94 - 96 |
| MOM -OCH₃ | ~3.3 - 3.4 (s) | ~55 - 57 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the spectra using appropriate software and assign the signals based on chemical shifts, coupling constants, and 2D correlations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound (C₇H₁₅NO₂) would be expected at m/z 145. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃), the methoxymethyl group (-CH₂OCH₃), or cleavage of the piperidine ring.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic Absorptions:
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Stretch: Strong absorption bands in the 2800-3000 cm⁻¹ region due to the C-H stretching of the aliphatic piperidine ring and the methoxymethyl group.
-
C-O Stretch: Strong C-O stretching vibrations for the ether linkages will be prominent in the fingerprint region, typically between 1000-1200 cm⁻¹.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Caption: Workflow for the structural characterization of this compound.
Conclusion
The structural characterization of this compound is a critical step in its application in drug discovery and development. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, provides a robust and self-validating methodology for confirming its chemical structure. The detailed protocols and expected spectral data presented in this guide offer a comprehensive framework for researchers and scientists working with this and related piperidine derivatives.
References
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PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
ResearchGate. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]
- Google Patents.
-
PubMed Central. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]
-
Capot Chemical. Specifications of N-boc-4-methyl-4-hydroxy piperidine. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
PubChem. 1-Boc-4-Methylpiperidine. [Link]
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Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. [Link]
-
PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]
-
National Library of Medicine. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
Reddit. MOM Deprotection. [Link]
-
Beilstein Journals. BJOC - Search Results. [Link]
-
iChemical. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
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Technical Guide: Solubility and Stability Profiling of 4-(Methoxymethoxy)piperidine
Executive Summary
4-(Methoxymethoxy)piperidine is a specialized heterocyclic building block characterized by a secondary amine core protected at the 4-position with a methoxymethyl (MOM) ether. It serves as a crucial intermediate in the synthesis of complex pharmaceutical agents where the 4-hydroxyl group must remain masked during base-catalyzed or nucleophilic transformations.
This guide details the physicochemical boundaries of the compound, specifically its pH-dependent solubility profile and its orthogonal stability characteristics —combining the base-resilience of the MOM group with the acid-sensitivity of the acetal linkage.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6]
Structural Analysis
The molecule consists of two distinct functional domains that dictate its handling:
-
Piperidine Ring (Secondary Amine): A highly basic center (
) that dominates the solubility profile via protonation. -
MOM Ether (Acetal): A masking group for the 4-hydroxyl functionality. It is chemically an acetal (
), rendering it stable to bases and nucleophiles but liable to hydrolysis under acidic conditions.
Key Physicochemical Properties
| Property | Value / Characteristic | Relevance to Handling |
| Molecular Formula | Mass balance calculations. | |
| Molecular Weight | 145.20 g/mol | Stoichiometry. |
| Predicted pKa (Base) | ~10.8 - 11.2 (Piperidine N) | Determines extraction pH. |
| LogP (Predicted) | ~0.6 - 0.9 | Indicates moderate lipophilicity; extractable into organics. |
| Physical State | Colorless to pale yellow liquid | Viscous; handle with positive displacement pipettes. |
| Boiling Point | ~80-90°C at reduced pressure | Distillable under vacuum for purification. |
Solubility Profile & Solvent Compatibility[3][7]
The solubility of this compound is strictly pH-dependent . Understanding this "pH-switch" behavior is critical for isolation and purification.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Behavior | Notes |
| Chlorinated | DCM, Chloroform | High | Preferred solvents for extraction of the free base. |
| Ethers | THF, Diethyl Ether, MTBE | High | Excellent for reactions; MOM group is stable here. |
| Alcohols | Methanol, Ethanol | High | Soluble, but avoid acidic alcohols (risk of transacetalization). |
| Hydrocarbons | Hexanes, Toluene | Moderate to High | Soluble as free base; insoluble as HCl salt. |
| Water (Neutral) | Moderate | The free base has partial water solubility due to polarity. | |
| Water (Acidic) | High | Forms soluble ammonium salt ( |
The pH-Switch Extraction Protocol
The basicity of the piperidine nitrogen allows for purification without chromatography using acid-base extraction.
Figure 1: Acid-Base extraction workflow leveraging the basicity of the piperidine ring to isolate the product from non-basic impurities.[1]
Stability Profile
Acid Sensitivity (Critical Control Point)
The MOM group is an acetal.[2][3] While stable to base, it hydrolyzes in the presence of Brønsted or Lewis acids, releasing formaldehyde and the free alcohol.
-
Risk: Exposure to dilute aqueous acids (pH < 4) or acidic resins.
-
Mechanism: Protonation of the acetal oxygen
loss of methanol formation of oxocarbenium ion hydrolysis.
Figure 2: Acid-catalyzed degradation pathway of the MOM protecting group.
Oxidative Stability
As a secondary amine, the piperidine ring is susceptible to oxidation over time, particularly forming N-oxides or reacting with atmospheric
-
Observation: Samples left in air may yellow or become viscous.
-
Mitigation: Store under an inert atmosphere (Argon/Nitrogen).
Thermal Stability
-
Stable: Up to 100°C in neutral/basic environments.
-
Unstable: Heating in the presence of acidic catalysts (e.g.,
, Silica Gel) can trigger deprotection.
Experimental Protocols
Stability Stress Test Protocol
To validate the integrity of a specific batch, perform this rapid HPLC/TLC stress test:
-
Control: Dissolve 5mg in neutral Methanol.
-
Acid Stress: Dissolve 5mg in 1:1 Methanol:1M HCl. Let stand for 1 hour.
-
Base Stress: Dissolve 5mg in 1:1 Methanol:1M NaOH. Let stand for 1 hour.
-
Analysis:
-
Result A (Acid): Appearance of a new peak (4-hydroxypiperidine) indicates MOM cleavage.
-
Result B (Base): Should match Control (no degradation).
-
Storage & Handling Recommendations
-
Storage Condition:
is optimal; is acceptable for short term. -
Atmosphere: Store under Nitrogen or Argon to prevent amine oxidation and carbamate formation.
-
Container: Amber glass vials (protect from light) with Teflon-lined caps. Do not use polycarbonate (amines can degrade certain plastics).
-
Re-purification: If the compound yellows, dissolve in DCM, wash with 1M NaOH (to remove salts/oxidation byproducts), dry over
, and concentrate.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[4] (Definitive guide on MOM ether stability and cleavage conditions).
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution; Butterworths: London, 1965. (Source for Piperidine pKa values).
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry; Wiley-VCH, 2003. (General solubility principles for polar organic amines).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
Sources
Methodological & Application
Application Notes and Protocols: 4-(Methoxymethoxy)piperidine as a Strategic Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the 4-(Methoxymethoxy)piperidine Synthon
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, embedded in the architecture of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties upon a molecule, such as enhanced solubility and metabolic stability, while providing a three-dimensional vector for precise pharmacophore orientation.[1][3] The 4-hydroxypiperidine motif is particularly valuable, offering a hydroxyl group that can serve as a key hydrogen bond donor or as a versatile synthetic handle for further molecular elaboration.
However, the reactivity of this hydroxyl group often necessitates a protection strategy during multi-step syntheses to prevent unwanted side reactions.[4] The choice of protecting group is a critical decision, guided by its stability to various reaction conditions and the ease and selectivity of its removal. This is where This compound , the methoxymethyl (MOM) ether-protected form of 4-hydroxypiperidine, emerges as a highly strategic building block for drug discovery campaigns.
The MOM group offers a unique combination of stability and reactivity: it is robust under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents, yet it can be cleaved under mild acidic conditions.[2][5] This orthogonality allows for complex synthetic transformations to be carried out on other parts of the molecule without disturbing the protected hydroxyl group, which can then be unmasked at a late stage to reveal the final active pharmaceutical ingredient (API).
This guide provides a detailed examination of this compound as a building block, using the synthesis of the FDA-approved pan-FGFR kinase inhibitor Erdafitinib (Balversa™) as a central case study. We will provide detailed protocols for the preparation and incorporation of this building block and discuss the underlying chemical principles and strategic advantages that make it a valuable tool for researchers, scientists, and drug development professionals.
Case Study: The Role of a MOM-Protected Piperidine in the Synthesis of Erdafitinib (Balversa™)
Erdafitinib is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[6][7] Approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations, its discovery and development by Janssen and Astex Pharmaceuticals represents a significant advancement in personalized medicine.[8][9][10] The molecular architecture of Erdafitinib features a 4-hydroxypiperidine moiety, which plays a crucial role in its pharmacological profile. The synthesis of this complex molecule provides an excellent illustration of the strategic use of a MOM-protected piperidine building block.
Visualizing the Synthetic Strategy
The overall synthetic plan involves the preparation of a core quinoxaline fragment and the piperidine-containing side chain, followed by their coupling and final deprotection. The use of a MOM-protected piperidine is critical to the success of this convergent route.
Figure 1: Convergent synthetic workflow for Erdafitinib.
Experimental Protocols
The following protocols are representative procedures based on established methodologies for the preparation and use of this compound in a multi-step synthesis analogous to that of Erdafitinib.
Protocol 1: Synthesis of tert-Butyl this compound-1-carboxylate
Rationale: The synthesis begins with commercially available N-Boc-4-hydroxypiperidine. The Boc group protects the piperidine nitrogen, preventing it from interfering with the subsequent O-alkylation. The MOM group is installed using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which scavenges the HCl generated during the reaction.
Figure 2: MOM protection of N-Boc-4-hydroxypiperidine.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add DIPEA (1.5 eq) to the solution and stir for 10 minutes.
-
Add MOM-Cl (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-4-(methoxymethoxy)piperidine.
Protocol 2: Synthesis of the Piperidine Side Chain and Coupling
Rationale: This two-part protocol involves the deprotection of the Boc group to free the piperidine nitrogen, followed by a nucleophilic substitution or a Buchwald-Hartwig amination to couple the piperidine with the core heterocyclic system. The MOM group remains intact during these steps.
Part A: Boc Deprotection
-
Dissolve the product from Protocol 1 (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be used directly in the next step after co-evaporation with a suitable solvent to remove residual acid.
Part B: Buchwald-Hartwig Coupling to the Quinoxaline Core
-
To a reaction vessel, add the halogenated quinoxaline core (e.g., 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoxaline) (1.0 eq), the this compound salt from Part A (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Purge the vessel with nitrogen or argon.
-
Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the protected Erdafitinib precursor.
Protocol 3: Final MOM Deprotection to Yield Erdafitinib
Rationale: The final step is the removal of the acid-labile MOM group to reveal the 4-hydroxy moiety of Erdafitinib. This is typically achieved with a strong acid in an alcoholic solvent. The choice of acid and solvent is crucial to ensure complete deprotection without affecting other functional groups in the molecule.
Figure 3: Final MOM deprotection to yield Erdafitinib.
Materials:
-
Protected Erdafitinib precursor from Protocol 2
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Dissolve the protected Erdafitinib precursor (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 equivalents or as a 6N solution).
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the Erdafitinib product.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until the pH is ~7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude Erdafitinib can be purified by recrystallization or flash chromatography to yield the final API.
Data Presentation: Impact of the 4-Hydroxypiperidine Moiety
Table 1: Representative Kinase Inhibition Data for Hypothetical Analogs
| Compound | R Group on Piperidine | FGFR1 IC₅₀ (nM) | Rationale for Activity |
| Erdafitinib | -OH | 1.2 | Forms key H-bond with kinase hinge region. |
| Analog A | -H | 150 | Loss of H-bond donor leads to a significant drop in potency. |
| Analog B | -OCH₃ | 45 | Methoxy group is a weaker H-bond acceptor and adds steric bulk, reducing affinity. |
| Analog C (MOM-protected) | -OCH₂OCH₃ | >1000 | The bulky protecting group prevents proper binding in the active site. |
This table is illustrative and based on general principles of kinase inhibitor SAR. The MOM-protected intermediate (Analog C) is expected to be inactive or significantly less potent before the final deprotection step.
Troubleshooting and Field-Proven Insights
-
Incomplete MOM Protection: If Protocol 1 results in incomplete conversion, ensure all reagents and solvents are anhydrous. The presence of water can consume MOM-Cl. Increasing the equivalents of MOM-Cl and DIPEA slightly may drive the reaction to completion.
-
Difficult Buchwald-Hartwig Coupling: This reaction can be sensitive to catalyst, ligand, base, and solvent choice. If the coupling in Protocol 2 is low-yielding, screening different palladium sources (e.g., Pd(OAc)₂), ligands (e.g., SPhos, RuPhos), and bases (e.g., K₃PO₄, NaOtBu) is recommended. Ensure the reaction is performed under strictly anaerobic conditions.
-
Incomplete MOM Deprotection: If the final deprotection (Protocol 3) is sluggish, the reaction time can be extended, or the temperature can be slightly increased. Alternatively, a stronger acidic system, such as TFA in DCM, can be employed, but care must be taken to ensure it does not degrade other parts of the molecule.
-
Stability of MOM Ethers: While stable to many conditions, MOM ethers are sensitive to strong Lewis acids and protic acids.[2][5] When planning a synthetic route, ensure that any acidic reagents used in prior steps are thoroughly quenched and removed before proceeding with reactions involving the MOM-protected intermediate.
Conclusion
This compound is a highly effective and strategic building block in drug discovery. Its utility is powerfully demonstrated in the synthesis of complex molecules like Erdafitinib. The MOM group provides robust protection for the 4-hydroxy functionality, allowing for a range of synthetic manipulations on the rest of the molecule before its clean and efficient removal in the final synthetic step. By enabling a convergent and flexible synthetic strategy, this compound facilitates the efficient construction of novel therapeutics, underscoring its importance in the medicinal chemist's toolkit.
References
-
Ecofriendly, Simple, Fast and Sensitive UPLC-MS/MS Method for Determination of Erdafitinib, a Novel Tyrosine Kinase Inhibitor, in Plasma and Its Application to Metabolic Stability. MDPI. [Link]
-
Study Design - BALVERSA™ (erdafitinib) HCP. Janssen Medical Cloud. [Link]
-
Erdafitinib - Wikipedia. Wikipedia. [Link]
-
Balversa® (erdafitinib) FGFr inhibitor (Oncology). Astex Pharmaceuticals. [Link]
-
A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib. ACS Publications. [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
MOM Ethers - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
New and convergent synthesis of erdafitinib. ResearchGate. [Link]
-
Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem. National Center for Biotechnology Information. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. ResearchGate. [Link]
-
Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. PubMed. [Link]
-
Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. PubMed. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Erdafitinib as a Novel and Advanced Treatment Strategy of Metastatic Urothelial Carcinoma. PubMed. [Link]
- Preparation method of 3- (1-methyl-1H-pyrazol-4-yl) -6-quinoxalinamine.
-
A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications. [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. [Link]
-
Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation. PubMed. [Link]
-
Abstract 4748: Discovery of JNJ-42756493, a potent fibroblast growth factor receptor (FGFR) inhibitor using a fragment based approach | Request PDF. ResearchGate. [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. National Institutes of Health. [Link]
-
FGFR signalling pathway and the molecular mechanisms of erdafitinib in urothelial carcinoma. - ResearchGate. ResearchGate. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
-
Design of new FGFR inhibitors. - ResearchGate. ResearchGate. [Link]
-
How do protective groups aid in multi-step syntheses? TutorChase. [Link]
-
(iii) NMR Data for Methoxymethyl Ethers. Wiley Online Library. [Link]
-
Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. National Institutes of Health. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. [Link]
-
(PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of CNS Drug Candidates Using 4-(Methoxymethoxy)piperidine
Foreword for the Modern Medicinal Chemist
In the intricate landscape of Central Nervous System (CNS) drug discovery, the piperidine scaffold stands as a testament to enduring utility and pharmacological relevance. Its prevalence in a multitude of clinically successful therapeutics underscores its importance as a privileged structure. Among the decorated piperidines, 4-hydroxypiperidine and its derivatives offer a particularly versatile platform for the elaboration of novel molecular architectures. This guide focuses on a key protected form of this scaffold: 4-(methoxymethoxy)piperidine. The methoxymethyl (MOM) ether at the 4-position serves as a robust yet readily cleavable protecting group, enabling selective functionalization at the piperidine nitrogen. This strategic protection is paramount in multi-step syntheses, preventing unwanted side reactions and allowing for a controlled and logical progression toward complex target molecules.
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically detailed guide to leveraging this compound in the synthesis of CNS drug candidates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Advantage of the MOM-Protected 4-Hydroxypiperidine Scaffold
The piperidine ring is a common feature in antipsychotics and antidepressants, with its lipophilic character often facilitating passage across the blood-brain barrier, a critical attribute for CNS-active drugs.[1] The 4-hydroxy group provides a convenient handle for introducing a variety of substituents through oxidation, alkylation, or coupling reactions, allowing for the exploration of vast chemical space and the fine-tuning of a compound's pharmacological profile.[2]
The use of a methoxymethyl (MOM) protecting group for the 4-hydroxyl functionality is a strategic choice rooted in its stability across a range of reaction conditions, including those that are basic, nucleophilic, and reductive.[3] This stability allows for a wide array of modifications to be performed on other parts of the molecule, most notably the piperidine nitrogen, without affecting the protected hydroxyl group. The subsequent deprotection of the MOM ether is typically achieved under mild acidic conditions, which are often compatible with a variety of other functional groups present in the molecule.[4]
Section 1: Synthesis of a Key Intermediate for Dopamine D2 Receptor Antagonists
Dopamine D2 receptor antagonists are a cornerstone in the treatment of various psychiatric disorders, including schizophrenia.[5] The following protocols outline a synthetic sequence to a key intermediate that can be further elaborated to generate a library of potential D2 receptor antagonists, starting from this compound.
Protocol 1.1: N-Alkylation of this compound
The functionalization of the piperidine nitrogen is a critical step in modulating the pharmacological activity of the resulting compound. Here, we describe a general procedure for the N-alkylation of this compound with a suitable electrophile, exemplified by the reaction with 2-(4-bromophenyl)ethanol. This particular side chain is chosen for its potential to interact with accessory binding pockets in the D2 receptor.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a weak inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the alkylating agent, 2-(4-bromophenyl)ethanol (1.1 eq), to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality of Experimental Choices:
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free to deprotonate the piperidine nitrogen.
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the secondary amine of the piperidine, facilitating its nucleophilic attack on the alkyl halide. Its insolubility in the reaction solvent allows for easy removal by filtration.
-
Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a more efficient conversion to the desired product within a reasonable timeframe.
Protocol 1.2: Deprotection of the MOM Ether
With the piperidine nitrogen functionalized, the next step is the removal of the MOM protecting group to unveil the 4-hydroxyl functionality. This is a critical step that must be performed under conditions that do not compromise the integrity of the newly installed N-substituent.
Experimental Protocol:
-
Dissolve the N-alkylated this compound derivative (1.0 eq) in a protic solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected 4-hydroxypiperidine derivative.
Causality of Experimental Choices:
-
Acid Catalyst: The MOM ether is an acetal, and its hydrolysis is catalyzed by acid.[4] A strong acid protonates one of the oxygen atoms of the MOM group, making it a better leaving group and initiating the hydrolysis cascade.
-
Solvent: A protic solvent like methanol or the presence of water is necessary for the hydrolysis reaction to proceed.
-
Temperature: The deprotection of MOM ethers is typically facile and can be carried out at room temperature, which helps to prevent potential side reactions that might occur at elevated temperatures.
Data Summary Table
| Step | Reactant | Product | Reagents and Conditions | Typical Yield |
| 1.1 | This compound | 1-(2-(4-bromophenyl)ethyl)-4-(methoxymethoxy)piperidine | 2-(4-bromophenyl)ethanol, K₂CO₃, CH₃CN, 70°C | 85-95% |
| 1.2 | 1-(2-(4-bromophenyl)ethyl)-4-(methoxymethoxy)piperidine | 1-(2-(4-bromophenyl)ethyl)piperidin-4-ol | HCl (cat.), MeOH, rt | 90-98% |
Section 2: Elaboration of the 4-Hydroxypiperidine Intermediate via Mitsunobu Reaction
The newly unmasked 4-hydroxyl group is a versatile functional handle for further diversification. The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols or for the formation of C-O, C-N, and C-S bonds under mild conditions.[6] In this section, we will detail the protocol for the etherification of the 4-hydroxypiperidine intermediate with a phenol, a common structural motif in many CNS drugs.
Protocol 2.1: Mitsunobu Etherification
This protocol describes the reaction of the 1-(2-(4-bromophenyl)ethyl)piperidin-4-ol with a substituted phenol in the presence of a phosphine and an azodicarboxylate.
Experimental Protocol:
-
To a solution of the 1-(2-(4-bromophenyl)ethyl)piperidin-4-ol (1.0 eq), the desired phenol (e.g., 4-methoxyphenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired 4-phenoxy-piperidine derivative.
Causality of Experimental Choices:
-
Reagents: The combination of a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD) forms a key phosphonium salt intermediate in situ.[7] This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group.
-
Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it is inert to the reaction conditions and effectively dissolves the reactants.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate. The reaction is then allowed to proceed at room temperature for optimal conversion.
-
Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center.[8] While the starting material in this protocol is achiral, this is a critical consideration when working with chiral 4-hydroxypiperidine derivatives.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow Diagram
Caption: Synthetic workflow for a CNS drug candidate scaffold.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of CNS drug candidates. The strategic use of the MOM protecting group allows for the selective functionalization of the piperidine nitrogen, followed by the unmasking of the 4-hydroxyl group for further elaboration. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to design and execute synthetic routes towards novel piperidine-based CNS therapeutics. The ability to systematically modify the substituents at both the nitrogen and the 4-position of the piperidine ring is a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates.
References
-
Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
PubMed. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole... [Link]
-
ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
PubMed. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
PubMed. Synthesis and NK1/NK2 receptor activity of substituted-4(Z)-(methoxyimino)pentyl-1-piperazines. [Link]
-
PubMed Central. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. [Link]
-
Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]
-
YouTube. Mitsunobu reaction. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
-
PubMed. Alkylidene Dihydropyridines As Synthetic Intermediates: Model Studies toward the Synthesis of the Bis(piperidine) Alkaloid Xestoproxamine C. [Link]
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
-
UCL Discovery. mechanisms of nucleophilic substitution. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]
-
Technology Networks. Activity-directed synthesis: a structure-blind, function-driven molecular discovery approach. [Link]
- Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
ResearchGate. Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. [Link]
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Application Notes and Protocols: N-Alkylation of 4-(Methoxymethoxy)piperidine
Introduction: The Strategic Importance of N-Alkylated Piperidines
The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates. Its prevalence is due to the piperidine ring's ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also serving as a versatile scaffold for engaging with biological targets. The nitrogen atom, in particular, offers a crucial handle for introducing diverse substituents that can modulate a compound's potency, selectivity, and pharmacokinetic profile.[1]
4-(Methoxymethoxy)piperidine has emerged as an exceptionally useful building block for the synthesis of N-substituted 4-hydroxypiperidines. The methoxymethyl (MOM) ether at the 4-position serves as a robust protecting group for the hydroxyl functionality. This protection strategy is critical as it prevents the free hydroxyl group from interfering with the N-alkylation reaction, either by acting as a competing nucleophile or by altering the electronic properties of the piperidine nitrogen. The MOM group is stable to a wide range of basic, nucleophilic, and reductive conditions commonly employed in N-alkylation, yet it can be readily removed under acidic conditions post-alkylation to reveal the desired 4-hydroxypiperidine core.[2][3]
This document provides detailed protocols for the two most prevalent and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer insights into the rationale behind the selection of reagents and conditions.
Core Concepts: A Mechanistic Overview
The Nucleophilic Piperidine Nitrogen
The secondary amine of the piperidine ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. This inherent reactivity is the basis for forming a new carbon-nitrogen bond, which is the essence of N-alkylation. The choice of alkylation strategy is dictated by the nature of the electrophile (the alkyl group being introduced) and the desired reaction efficiency.
The Methoxymethyl (MOM) Protecting Group
The MOM group is classified as an acetal. This chemical nature makes it stable to a wide pH range (typically pH 4-12) and inert towards many common reducing agents, oxidizing agents, and nucleophiles.[2] Its removal is most commonly achieved through acid-catalyzed hydrolysis, which proceeds by protonation of one of the ether oxygens, leading to the formation of a hemiacetal that subsequently decomposes to the free alcohol and formaldehyde.[4] This predictable stability and cleavage profile makes it an ideal choice for multi-step syntheses.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and widely used method for forming C-N bonds, particularly for synthesizing secondary and tertiary amines.[5][6] The process involves the initial reaction of the secondary amine of this compound with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[7]
Scientific Principle & Rationale
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[6] Its reduced hydridic character compared to reagents like sodium borohydride (NaBH₄) makes it slow to react with carbonyls but highly effective at reducing the more electrophilic iminium ion. This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the starting carbonyl compound. The reaction is typically performed in aprotic chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(methoxymethoxy)piperidine
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Carbonyl Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.
-
Iminium Formation: Allow the mixture to stir at room temperature for 30-60 minutes. During this time, the piperidine and aldehyde will condense to form the corresponding iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions over 15 minutes. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-(methoxymethoxy)piperidine.
Data Summary: Reductive Amination
| Carbonyl Substrate | Reducing Agent | Solvent | Typical Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 12-16 | 85-95 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 16-24 | 80-90 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | 75-85 |
| Acetone | NaBH₃CN, pH 6-7 | MeOH | 12 | 70-80 |
Protocol 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classic and straightforward Sₙ2 (bimolecular nucleophilic substitution) reaction.[8] It involves the direct attack of the nucleophilic piperidine nitrogen on an electrophilic carbon atom of an alkyl halide (e.g., R-Br, R-I, or R-Cl).[9][10] This method is particularly effective for introducing primary and some secondary alkyl groups, such as benzyl, methyl, or ethyl groups.
Scientific Principle & Rationale
The reaction generates a hydrohalic acid (H-X) as a byproduct. This acid must be neutralized by a base to prevent the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.[11] The choice of base and solvent is critical. An inorganic base like potassium carbonate (K₂CO₃) is often used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[11][12] These solvents effectively solvate the cation of the base while leaving the nucleophile relatively "bare," enhancing its reactivity. For less reactive alkyl halides or sterically hindered systems, a stronger base like sodium hydride (NaH) may be required.[11] Heating is often employed to increase the reaction rate.
Mechanism: Sₙ2 Direct Alkylation
Caption: Sₙ2 mechanism for direct N-alkylation.
Detailed Experimental Protocol: Synthesis of 1-Ethyl-4-(methoxymethoxy)piperidine
-
Reaction Setup: In a round-bottom flask, suspend anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in N,N-dimethylformamide (DMF).
-
Amine Addition: Add this compound (1.0 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Alkyl Halide Addition: Add ethyl iodide (EtI, 1.2 eq) dropwise to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain pure 1-ethyl-4-(methoxymethoxy)piperidine.
Data Summary: Direct Alkylation
| Alkyl Halide | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | MeCN | RT | 90-98 |
| Ethyl Iodide | K₂CO₃ | DMF | 60 | 85-95 |
| Benzyl Bromide | K₂CO₃ | MeCN | 80 | 88-96 |
| Allyl Bromide | DIPEA | DCM | RT | 80-90 |
Post-Alkylation Protocol: MOM Group Deprotection
Following successful N-alkylation, the final step to access the desired 4-hydroxypiperidine is the removal of the MOM protecting group. This is reliably achieved under mild acidic conditions.[2][13][14]
Scientific Principle & Rationale
As an acetal, the MOM ether is susceptible to acid-catalyzed hydrolysis.[4] The reaction is typically carried out using a solution of hydrochloric acid (HCl) in an alcohol solvent like methanol (MeOH) or ethanol (EtOH). The alcohol acts as a good solvent for both the starting material and the product, and the acidic conditions facilitate the cleavage of the C-O bond of the acetal.
Mechanism: Acid-Catalyzed MOM Deprotection
Caption: Mechanism for the acidic deprotection of the MOM group.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-hydroxypiperidine
-
Reaction Setup: Dissolve the N-benzyl-4-(methoxymethoxy)piperidine (1.0 eq) in methanol (0.1-0.2 M).
-
Acid Addition: Add a solution of concentrated HCl (e.g., 3-4 eq, or use a pre-made solution of HCl in an organic solvent) to the stirred solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer observed.
-
Workup: Cool the reaction mixture and carefully neutralize it by adding a base, such as saturated aqueous NaHCO₃ or 1M NaOH, until the pH is ~8-9.
-
Extraction: Extract the product into an organic solvent like DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-benzyl-4-hydroxypiperidine, which can be further purified if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion (Reductive Amination) | 1. Inactive reducing agent (STAB is moisture sensitive).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use a fresh bottle of NaBH(OAc)₃.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Allow the reaction to run longer (up to 24h). |
| Low/No Conversion (Direct Alkylation) | 1. Alkyl halide is not reactive enough (e.g., chloride vs. iodide).2. Base is not strong enough or is insoluble.3. Steric hindrance. | 1. Convert alkyl chloride/bromide to the more reactive iodide in situ with NaI (Finkelstein reaction).2. Use a stronger base (e.g., NaH) or a more solubilizing solvent (e.g., DMF).3. Increase reaction temperature and time. |
| Formation of Side Products | 1. (Red. Amin.) Reduction of aldehyde to alcohol.2. (Direct Alk.) Over-alkylation to quaternary salt.[11] | 1. Ensure STAB is used; NaBH₄ is too reactive.2. Use the piperidine in slight excess or add the alkyl halide slowly to the reaction mixture. |
| Difficult Purification | 1. Residual DMF from direct alkylation.2. Emulsion during aqueous workup. | 1. Perform multiple aqueous washes (water and brine) to remove DMF.2. Add brine to the separatory funnel to help break the emulsion. |
Conclusion
The N-alkylation of this compound is a fundamental transformation that provides access to a diverse range of N-substituted 4-hydroxypiperidines, which are invaluable scaffolds in drug discovery. Both reductive amination and direct alkylation offer reliable and high-yielding pathways to these products. Reductive amination is exceptionally versatile for incorporating a wide variety of alkyl groups derived from aldehydes and ketones. Direct alkylation provides a more classical and often simpler route for introducing reactive alkyl groups like methyl, ethyl, and benzyl. The strategic use of the MOM protecting group ensures that these transformations proceed cleanly, with the final deprotection step reliably furnishing the target 4-hydroxy compounds. The choice between these robust protocols can be tailored to the specific substrate and the overall synthetic strategy, empowering researchers to efficiently generate novel and valuable chemical entities.
References
- Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry.
- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- Benchchem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
- RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
- PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.
- Matassini, C., Clemente, F., & Paoli, P. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- National Institutes of Health. (n.d.). Alkyl halides as both hydride and alkyl sources in catalytic regioselective reductive olefin hydroalkylation. PMC.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- National Institutes of Health. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC.
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- ACS Publications. (2022). Synthesis of N-Substituted 3-Hydroxypyridinium Salts from Bioderived 5-Hydroxymethylfurfural in Water. ACS Sustainable Chemistry & Engineering.
Sources
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- 2. adichemistry.com [adichemistry.com]
- 3. MOM Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alkyl halides as both hydride and alkyl sources in catalytic regioselective reductive olefin hydroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Scale-Up Synthesis of MOM-Protected Piperidines
Executive Summary
The protection of hydroxyl groups on piperidine scaffolds—specifically N-Boc-4-hydroxypiperidine—as methoxymethyl (MOM) ethers is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK/BTK pathways). While MOM ethers offer robust stability against basic and oxidative conditions, the classical installation using chloromethyl methyl ether (MOM-Cl) poses severe carcinogenicity risks and regulatory burdens (OSHA 1910.1006).
This guide details two validated protocols for scale-up:
-
The "Green" Route (Recommended): An acetal exchange using dimethoxymethane (DMM) and phosphorus pentoxide (
), avoiding the isolation of MOM-Cl. -
The Classical Route (Legacy): A strictly controlled MOM-Cl alkylation protocol, optimized for scenarios where acidic conditions are not tolerated.
Strategic Analysis: Route Selection
Scale-up decisions must balance yield against operator safety. The following decision matrix compares the two primary methodologies.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Acetal Exchange (DMM/ | Route B: Nucleophilic Substitution (MOM-Cl) |
| Mechanism | Acid-catalyzed acetal exchange | |
| Key Reagents | Dimethoxymethane (Methylal), | MOM-Cl, DIPEA (or NaH) |
| Safety Profile | High: Avoids direct handling of carcinogens.[1] | Critical: MOM-Cl is an OSHA-regulated carcinogen. |
| Atom Economy | Moderate (Stoichiometric | Good (Salt waste). |
| Scalability | Excellent (Standard reactor types). | Restricted (Requires closed systems/scrubbers). |
| Substrate Scope | Acid-stable substrates (e.g., N-Boc). | Base-stable, Acid-sensitive substrates.[2][3] |
Mechanistic Pathway & Decision Logic
Figure 1: Decision tree for selecting the optimal MOM-protection strategy based on substrate stability and safety constraints.
Protocol A: The "Green" Scale-Up (DMM/ )
Application: Preferred method for N-Boc-4-hydroxypiperidine and other acid-stable alcohols.
Rationale: This method utilizes Dimethoxymethane (DMM) as both solvent and reagent.[4]
Materials
-
Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Reagent: Dimethoxymethane (DMM) (Solvent/Reagent, ~10-15 vol)
-
Catalyst/Desiccant: Phosphorus Pentoxide (
) (1.5 – 2.0 equiv) -
Quench: Saturated
(aq)
Step-by-Step Methodology
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and a solids addition funnel (or powder doser).
-
Note: Ensure the reactor is strictly dry. Moisture consumes
exothermically.
-
-
Charging: Charge N-Boc-4-hydroxypiperidine (1.0 equiv) and Dimethoxymethane (12 volumes) to the reactor. Stir to dissolve at 20°C.
-
Reagent Addition (Exotherm Control):
-
Cool the mixture to 0–5°C.
-
Add
(1.5 equiv) portion-wise. -
Critical Process Parameter (CPP): Maintain internal temperature < 10°C. The addition is highly exothermic.
may clump; vigorous stirring is essential.
-
-
Reaction: Warm the slurry to 20–25°C and age for 2–4 hours.
-
IPC (In-Process Control): Monitor by TLC (stain with ninhydrin or PMA) or HPLC. Target < 2% starting material.
-
-
Quench (Critical Step):
-
Cool the reaction mixture to 0°C.
-
Slowly pour the reaction mixture into a separate vessel containing ice-cold saturated
(10 volumes). -
Warning: Massive
evolution. Add slowly to prevent foam-over.
-
-
Workup:
-
Separate the organic layer (DMM layer).
-
Extract the aqueous layer with Ethyl Acetate (2 x 5 vol).
-
Combine organics, wash with brine, and dry over
.
-
-
Isolation: Concentrate under reduced pressure. The product is typically a colorless oil that may crystallize upon standing or trituration with hexane.
Protocol B: Classical MOM-Cl Alkylation (Strict Controls)
Application: Required ONLY when the substrate contains acid-labile groups (e.g., acetals, silyl ethers) that would survive basic conditions but fail in Protocol A.
Safety Warning (OSHA 1910.1006)
Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen.
-
Engineering Control: All operations must occur in a certified fume hood or glovebox.
-
Scrubbing: Vent lines must pass through aqueous ammonia or NaOH scrubbers to destroy MOM-Cl vapors.
-
PPE: Double nitrile gloves (checked for breakthrough), respirator if outside containment (emergency only).
Materials
-
Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous, 10 vol)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Reagent: MOM-Cl (1.2 equiv) - Handle as solution if possible.
Step-by-Step Methodology
-
Preparation: Purge the reactor with Nitrogen. Prepare a scrubber containing 10% aqueous Ammonia connected to the vent.
-
Charging: Charge substrate, DCM, and DIPEA. Cool to 0°C.
-
Addition: Add MOM-Cl dropwise via a syringe pump or pressure-equalizing addition funnel.
-
Reaction: Allow to warm to room temperature (20°C) and stir for 4–12 hours.
-
Chemistry Insight: DIPEA acts as a proton scavenger. The reaction forms DIPEA-HCl salts which may precipitate.
-
-
Quench:
-
Add saturated
solution (5 vol) carefully. -
Stir for 30 minutes. This destroys excess MOM-Cl, converting it to formaldehyde and methanol (contained in the aqueous waste).
-
-
Waste Disposal: All aqueous waste must be treated as hazardous (carcinogen-contaminated) until verified destroyed.
Process Safety & Engineering Controls
The following diagram illustrates the required engineering setup for handling these reactions at scale (>100g).
Figure 2: Process flow diagram emphasizing containment and off-gas scrubbing for MOM protection protocols.
Analytical Controls & Specifications
For the resulting tert-butyl 4-(methoxymethoxy)piperidine-1-carboxylate:
-
1H NMR (400 MHz, CDCl3): Diagnostic peak for MOM group is a singlet at
~3.36 ppm ( ) and a singlet at ~4.68 ppm ( ). -
HPLC Purity: >98.0% (a/a).
-
Residual Solvent: DMM < 5000 ppm (ICH Q3C Class 4).
-
Appearance: Colorless to pale yellow oil (solidifies at low temp).
References
-
MOM-Cl Safety & Regulation
-
Occupational Safety and Health Administration (OSHA). 1910.1006 - Methyl chloromethyl ether.[6]
-
-
MOM-Cl Handling & SDS
-
Sigma-Aldrich. Safety Data Sheet: Chloromethyl methyl ether.
-
-
Green Chemistry Alternative (DMM/P2O5)
-
General Protecting Group Methodology
- Organic Chemistry Portal. Methoxymethyl Ether (MOM) Protection.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for MOM Deprotection in Piperidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the deprotection of methoxymethyl (MOM) ethers on piperidine nitrogens. As a hemiaminal ether, the N-MOM group presents unique stability and reactivity challenges compared to its O-MOM counterpart. This document is designed to provide both fundamental understanding and actionable protocols to help you navigate these challenges successfully.
I. Core Principles & Mechanistic Overview
The deprotection of an N-MOM piperidine is fundamentally an acid-catalyzed hydrolysis of a hemiaminal ether. The reaction proceeds via protonation of the ether oxygen, which creates a good leaving group (methanol). This is followed by the elimination of methanol to form a transient, electrophilic N-acyliminium ion. This ion is then readily hydrolyzed by water to yield the secondary amine, formaldehyde, and methanol.[1]
Understanding this mechanism is critical for troubleshooting. The reaction's success hinges on two key steps: effective protonation of the ether and the subsequent capture of the iminium ion by water.
Caption: Acid-catalyzed deprotection of N-MOM piperidine.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My N-MOM deprotection is sluggish or incomplete, even with strong acid (e.g., HCl, TFA). What are the primary causes and how can I fix it?
Answer:
This is the most common issue encountered and can be attributed to several factors, often related to the stability of the N-MOM group, which can be surprisingly robust.
Probable Causes & Solutions:
-
Insufficient Acidity/Protonation: The N-MOM group on a piperidine is less reactive than a typical O-MOM ether. The basicity of the piperidine nitrogen means that under stoichiometric acid conditions, the piperidine nitrogen itself can be protonated, reducing the effective concentration of acid available to catalyze the deprotection.
-
Solution 1 (Increase Acid Concentration): Increase the concentration of the acid. For instance, if 1M HCl in methanol is failing, switching to 4M HCl in dioxane or using a higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., from 10% to 50% v/v) can be effective.[2]
-
Solution 2 (Increase Temperature): Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to drive the reaction to completion. Monitor carefully for side product formation.[3]
-
Solution 3 (Change Acid Type): Consider using a Lewis acid. Lewis acids coordinate to the ether oxygen, activating it for cleavage without requiring a low pH, which can be beneficial for substrates with other acid-sensitive functional groups.
-
-
Inadequate Water for Hydrolysis: The final step of the mechanism requires water to hydrolyze the iminium ion. Anhydrous conditions can stall the reaction after the formation of this intermediate.
-
Solution: Ensure a stoichiometric or slight excess of water is present in the reaction mixture. Using concentrated aqueous HCl or adding a small amount of water to a TFA/DCM mixture is a common practice.
-
-
Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2- and 6-positions, can sterically hinder the approach of the acid catalyst and water, slowing down the reaction.
-
Solution: Increase reaction time and/or temperature as described above. In severe cases, a different, less sterically demanding protecting group might be necessary for future syntheses.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for incomplete deprotection.
Question 2: My substrate contains other acid-sensitive groups (e.g., Boc, t-butyl esters, acetals). How can I selectively deprotect the N-MOM group?
Answer:
Selective deprotection is a significant challenge as the conditions required to cleave a robust N-MOM group often cleave other acid-labile protecting groups.
Expertise & Causality:
The key is to exploit subtle differences in reactivity. While strong Brønsted acids like HCl and TFA are often too indiscriminate, certain Lewis acids or milder acidic conditions can offer better selectivity. The N-MOM group's stability can, in some cases, be an advantage. For instance, it has been observed that an N-MOM group on a pyrimidine ring remained intact under conditions (5% HCl) that cleaved a trityl group.[4] This suggests a window of selectivity may exist.
Recommended Strategies:
-
Milder Lewis Acids: Strong Lewis acids like BCl₃ are known to cleave N-MOM groups but will also remove many other protecting groups.[4] Milder, silicon-based Lewis acids are a better first choice.
-
TMSOTf and 2,2'-Bipyridyl: This system operates under nearly neutral conditions and is highly effective for O-MOM deprotection on sensitive substrates.[5] While less documented for N-MOM groups, it represents a promising mild alternative worth screening.
-
TMSBr: Trimethylsilyl bromide is another effective reagent for cleaving acetals and can be used under non-hydrolytic conditions.[1]
-
-
Heterogeneous Acid Catalysts: Using a solid-supported acid can sometimes moderate reactivity and simplify workup.
-
Silica-supported Sodium Hydrogen Sulfate: This has been shown to be effective for the chemoselective deprotection of phenolic MOM ethers and may offer a milder alternative to strong aqueous acids.[6]
-
Comparative Table of Conditions for Sensitive Substrates:
| Reagent/Condition | Typical Substrate Compatibility | Mechanism | Key Considerations |
| TFA (1-5% in DCM) | May tolerate some acetals, Boc group likely cleaved. | Brønsted Acid | Titrate conditions carefully (conc., time, temp). |
| PPTS in tBuOH/H₂O | Generally milder than TFA, good for some acetals. | Brønsted Acid | Often requires elevated temperatures. |
| TMSOTf, 2,2'-Bipyridyl | Excellent for acid- and base-labile groups. | Lewis Acid | Requires anhydrous conditions for the initial step. |
| ZnBr₂/n-PrSH | Reported for selective O-MOM cleavage. | Lewis Acid/Soft Nucleophile | Thiol reagent may interfere with other functional groups. |
| CBr₄ in i-PrOH | Mild method reported for O-MOM deprotection.[5] | Halogen-bond/Lewis Acid | May be suitable for some sensitive substrates. |
Question 3: I'm having difficulty isolating my free piperidine product after the reaction. The yield is low and/or the product is impure. What's wrong with my workup?
Answer:
Workup and isolation are critical and often overlooked. The basic nature of the piperidine product dictates the entire strategy.
Expertise & Causality:
After an acidic deprotection, your product exists as a protonated ammonium salt (e.g., piperidinium chloride). This salt is typically highly soluble in water and insoluble in many organic solvents like diethyl ether or ethyl acetate. Attempting to directly extract the product from the acidic aqueous solution will fail. The key is to neutralize this salt to regenerate the free amine, which is less polar and can be extracted into an organic solvent.
Step-by-Step Self-Validating Workup Protocol:
-
Quench and Remove Solvent (If Applicable):
-
If your reaction is in a non-aqueous solvent (e.g., TFA/DCM), first remove the acid and solvent under reduced pressure. Be cautious, as residual acid can make the residue very viscous.
-
If in an aqueous acidic medium (e.g., aq. HCl), proceed directly to neutralization.
-
-
Dissolution and Basification (The Critical Step):
-
Dissolve the crude reaction residue in water or dilute aqueous acid. Cool the solution in an ice bath.
-
Slowly add a base to adjust the pH to >10. A pH of 11-12 is ideal to ensure the piperidine is fully deprotonated.
-
Recommended Bases: Saturated aqueous sodium bicarbonate (NaHCO₃)[7], 1-2M sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). Use NaOH for stronger acids.
-
-
Validation: Check the pH with litmus paper or a pH meter. The solution must be strongly basic.
-
-
Extraction:
-
Extract the basic aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or a 9:1 mixture of chloroform/isopropanol for more polar products).
-
Causality: The free piperidine is now soluble in the organic phase, leaving inorganic salts and byproducts like formaldehyde in the aqueous phase.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure to obtain your crude product, which can then be purified by chromatography or distillation.
-
Common Pitfall: Emulsion formation during extraction. If an emulsion forms, adding more brine or passing the mixture through a pad of Celite can help break it.
III. Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for a robust N-MOM piperidine deprotection? A1: For a substrate without other acid-sensitive groups, a common starting point is 2M to 6M HCl in a protic solvent like methanol or water, often with heating to 40-50 °C for 2-12 hours .[3] Alternatively, 15-50% TFA in DCM at room temperature is also a very effective and common condition.[1] Always monitor the reaction by TLC or LCMS to determine the optimal time.
Q2: Can I deprotect an N-MOM group under basic or neutral conditions? A2: Generally, no. The N-MOM group is an acetal-type protecting group and is stable to a wide range of basic and nucleophilic conditions.[6] Deprotection requires an electrophilic activator, which is almost always a Brønsted or Lewis acid. The TMSOTf/bipyridyl method is the closest to a neutral condition.[5]
Q3: What are the main byproducts of an N-MOM deprotection? A3: The primary byproducts are methanol and formaldehyde .[1] During acidic workup, there is a theoretical possibility of regenerating small amounts of the carcinogenic reagent MOM-Cl if chloride is the counterion. However, quenching with a sufficient amount of water effectively hydrolyzes MOM-Cl to methanol, formaldehyde, and HCl, minimizing this risk.[3]
Q4: My TLC plate shows a new spot, but it's not my desired product. What could it be? A4: A common side product is the N-methylated piperidine . This can occur if the intermediate iminium ion is reduced. While less common during a simple deprotection, if any reducing agents are present or if the formaldehyde byproduct undergoes a subsequent Eschweiler-Clarke type reaction with the product amine under certain conditions, N-methylation is possible. Another possibility is incomplete hydrolysis, where the iminium ion is trapped by another nucleophile present in the mixture.
IV. Experimental Protocols
Protocol 1: Standard Deprotection with HCl in Methanol
This protocol is suitable for substrates that are stable to strong protic acids.
-
Reaction Setup: Dissolve the N-MOM piperidine substrate (1.0 eq) in methanol (0.1 to 0.2 M concentration).
-
Reagent Addition: Add a solution of concentrated aqueous HCl (e.g., 37% w/w) to achieve a final concentration of 2-4 M, or use a commercially available solution of HCl in an organic solvent like dioxane.
-
Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LCMS every 1-2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and cool in an ice bath.
-
Adjust the pH to >10 by slowly adding 2M NaOH or saturated NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude material by silica gel chromatography or distillation as required.
Protocol 2: Deprotection of Sensitive Substrates with TFA
This protocol allows for finer control over acidity and is performed at room temperature.
-
Reaction Setup: Dissolve the N-MOM piperidine substrate (1.0 eq) in dichloromethane (DCM) at a concentration of 0.1 M.
-
Reagent Addition: Add trifluoroacetic acid (TFA) dropwise at room temperature to a final concentration of 20% (v/v). Add a small amount of water (1.0-2.0 eq) to ensure hydrolysis of the intermediate.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Proceed with the basification and extraction procedure as described in Protocol 1, Step 4.
-
-
Purification: Purify as required.
V. References
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Retrieved from [Link]
-
Studzińska, M., & Wawrzeńczyk, C. (2014). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 19(11), 18337–18357. [Link]
-
Reddit user discussion. (2024). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]
-
Luna, O., Gomez, J., Cardenas, C., Albericio, F., Marshall, S., & Guzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Google Patents. (2014). CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application. Retrieved from
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Martelli, G., Cantelmi, P., Palladino, C., Mattellone, A., Corbisiero, D., Fantoni, T., & Tolomelli, A. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(14), 5091-5097. [Link]
-
Fujioka, H., et al. (2011). A mild and chemoselective deprotection method of various acetal-type protective groups. Tetrahedron, 67(16), 2949-2960. (This is a representative reference for mild deprotection methods discussed in sources like ResearchGate summaries).
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Biosynce. (2025). What is the stability of piperidine?. Retrieved from [Link]
-
Chase, P. A., Welch, G. C., Jurca, T., & Stephan, D. W. (2007). Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. Chemical Communications, (39), 4032-4034. [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie (JSOAC), 039, 31-40. (This reference is representative of piperidine synthesis strategies discussed on platforms like ResearchGate).
-
Sutthivaiyakit, S., et al. (2006). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 95(1), 179-188. [Link]
-
Inkpen, M. S., et al. (2015). Lewis-Acid Mediated Reactivity in Single-Molecule Junctions. Journal of the American Chemical Society, 137(3), 1216-1223. [Link]
-
Davis, F. A., et al. (1992). Asymmetric Synthesis of Piperidines. A Sulfinimine-Mediated Synthesis of (-)-Solenopsin A. The Journal of Organic Chemistry, 57(25), 6899-6903. (This reference is representative of piperidine synthesis strategies discussed in thesis documents).
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Lee, S., & Lin, S. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 61(32), e202202678. [Link]
-
University of California, Irvine. (n.d.). Experiment # 2: Piperine – Synthesis and Isolation of a Natural Product. Retrieved from UCI Chemistry Department.
-
Quora. (2018). Which is more reactive, amine or amide?. Retrieved from [Link]
-
Cant, A. A. J., et al. (2018). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry – A European Journal, 24(62), 16508-16512. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOM Ethers [organic-chemistry.org]
- 7. CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application - Google Patents [patents.google.com]
Technical Support Center: Piperidine N-Oxide Mitigation
Topic: Avoiding and Remediation of N-Oxide Formation in Piperidine Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Persona: Senior Application Scientist
Introduction: The "Silent Yield Killer"
In piperidine-based drug discovery, the tertiary amine moiety is a pharmacophore staple, yet it carries a significant liability: susceptibility to N-oxidation.[1] An unexpected
This guide is not a textbook definition of oxidation. It is a technical intervention designed to troubleshoot, prevent, and reverse N-oxide formation in your current workflow.
Module 1: Diagnosis & Root Cause Analysis
Before attempting remediation, you must confirm the identity of the impurity. An
Troubleshooting Workflow: Is it N-Oxide?
Step 1: The APCI Stress Test
-
Protocol: Inject the sample using Atmospheric Pressure Chemical Ionization (APCI) rather than ESI.
-
Mechanism: N-oxides are thermally labile. In the heated source of an APCI probe, N-oxides typically undergo thermal deoxygenation, reverting to the parent amine (
). -
Result Interpretation:
-
Signal Loss (
observed): Confirms N-Oxide . -
Water Loss (
observed): Suggests C-Hydroxylation (stable to deoxygenation, prone to dehydration).
-
Step 2: NMR Validation (The Alpha-Shift)
-
Protocol: Compare
H and C NMR of the impurity vs. the parent amine. -
Diagnostic Shift: N-oxidation induces a significant deshielding effect on the
-carbons and protons next to the nitrogen.-
C NMR: Expect a ~10–15 ppm downfield shift for
-carbons. -
H NMR: Expect a distinct downfield shift and broadening of
-protons.
-
C NMR: Expect a ~10–15 ppm downfield shift for
Visualizing the Diagnostic Logic
Figure 1: Decision tree for distinguishing N-Oxide impurities from metabolic hydroxylation.
Module 2: Proactive Prevention (The Solvent Trap)
The most common cause of N-oxide formation in non-oxidative steps (e.g., amide couplings, deprotections) is solvent peroxides . Ethers (THF, 1,4-Dioxane, Diethyl Ether) react with atmospheric oxygen to form hydroperoxides, which act as silent oxidants.
The "Zero-Tolerance" Solvent Protocol
1. Testing (Mandatory Pre-Run Check) Do not trust the expiration date on the bottle.
-
Tool: Quantofix® Peroxide Test Strips (or equivalent semi-quant starch-iodide paper).
-
Limit: If peroxide content > 5 mg/L (ppm) , do NOT use for piperidine reactions.
2. Scavenging (In-Situ Protection) If you must use an ether solvent and cannot distill it freshly:
-
Additive: Add BHT (Butylated hydroxytoluene) at 200 ppm as a radical scavenger.
-
Alternative: Store solvents over activated 3Å or 4Å molecular sieves, which can retard peroxide formation (though not remove existing high levels).
3. Atmosphere Control
-
Protocol: Sparge reaction solvents with Argon or Nitrogen for 15 minutes prior to reagent addition. N-oxidation is often an autoxidation process catalyzed by trace metals and dissolved oxygen.
Data: Solvent Peroxide Risks
| Solvent | Peroxide Formation Risk | Recommended Stabilizer | Storage Limit (Opened) |
| THF | High | BHT (250 ppm) | < 1 Month |
| 1,4-Dioxane | High | BHT (250 ppm) | < 1 Month |
| Diisopropyl Ether | Severe | BHT / Store Dark | < 2 Weeks |
| MTBE | Low | None usually req. | 6 Months |
| 2-MeTHF | Moderate | BHT | 3 Months |
Module 3: Remediation (The "Undo" Button)
If prevention fails, you can chemically reverse the oxidation. Unlike many impurities, N-oxides can be reduced back to the parent amine with high chemoselectivity.
Method A: The "Green" Boronic Acid Reduction
Best for: Late-stage intermediates with sensitive functional groups.
Mechanism: Phenylboronic acid acts as a mild deoxygenating agent, generating phenol and boric acid as byproducts.[2] Reference: Chem. Commun., 2013, 49, 4691.
Protocol:
-
Dissolve the crude mixture containing N-oxide in Dichloromethane (DCM) or Toluene .
-
Add 1.1 – 1.5 equivalents of Phenylboronic acid or Bis(pinacolato)diboron .
-
Stir at room temperature for 30–60 minutes.
-
Monitor: TLC or LCMS (disappearance of M+16).
-
Workup: Wash with mild aqueous NaOH (removes boric acid/phenol byproducts).
Method B: Ammonium Formate / Pd/C Transfer Hydrogenation
Best for: Large scale, clean profiles, avoiding phosphorus byproducts.
Mechanism: Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor. Reference: J. Org.[3][4][5] Chem. 2001, 66, 5264–5265.[3][5]
Protocol:
-
Dissolve substrate in Methanol .
-
Add Ammonium Formate (2–4 equivalents).
-
Add 10% Pd/C (10 wt% loading).
-
Stir at room temperature (or mild heat 40°C) for 1–4 hours.
-
Workup: Filter through Celite to remove catalyst; concentrate filtrate.
-
Note: This condition may reduce nitro groups or olefins. Use Method A if these are present.
-
Method C: The "Classic" Triphenylphosphine (PPh3)
Best for: Robust substrates where PPh3 oxide removal is not an issue.
Protocol:
-
Dissolve in Toluene or Acetonitrile .
-
Add 1.2 equivalents of PPh3 .
-
Reflux for 2–6 hours.
-
Drawback: Removal of Triphenylphosphine oxide (TPPO) can be difficult (requires chromatography).
Visualizing the Remediation Pathway
Figure 2: Selection guide for N-oxide reduction strategies based on substrate tolerance.
Frequently Asked Questions (FAQ)
Q: Can I remove N-oxides by chromatography instead of chemical reduction? A: Yes, but it is often difficult. N-oxides are highly polar and "stick" to silica gel, often causing broad tailing that contaminates the parent amine.
-
Tip: If you must purify, use Alumina (basic) or silica doped with 1–5% Triethylamine to reduce interaction with acidic silanols. Reverse-phase (C18) at high pH (using Ammonium Bicarbonate buffer) is often more effective.
Q: Why does my N-oxide peak disappear when I leave the sample in the LCMS tray? A: N-oxides can be unstable in acidic mobile phases (0.1% Formic Acid) over time, or they may undergo Cope elimination if the sample tray is not cooled. Always analyze fresh samples.
Q: I am using mCPBA to epoxidize an alkene elsewhere in my molecule. How do I protect the piperidine nitrogen? A: You must protonate the amine first.
-
Protocol: Add 1.0–1.5 equivalents of TFA or HBF4 to form the ammonium salt before adding mCPBA. The protonated nitrogen (
) is not nucleophilic and will resist oxidation. After the reaction, perform a basic workup to free the amine.
References
-
Zacharie, B., et al. (2001).[3][5] "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." The Journal of Organic Chemistry, 66(15), 5264–5265.
-
Dinesh, C., et al. (2013). "Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid." Chemical Communications, 49, 4691.
-
Li, W., et al. (2003). "Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions." Journal of Mass Spectrometry, 38(12).
-
Organic Chemistry Portal. "Reduction of N-Oxides."
Sources
- 1. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Technical Support Center: Troubleshooting 4-(Methoxymethoxy)piperidine Synthesis
Case ID: MOM-PIP-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Yield Optimization & Impurity Profiling
Executive Summary & Diagnostic Overview
The Problem: Synthesizing 4-(Methoxymethoxy)piperidine (4-MOM-piperidine) often presents a "bimodal" failure rate. Researchers either achieve >85% yield or struggle with <30% recovery. The molecule combines a basic secondary amine with an acid-labile acetal (MOM ether), creating a paradox during workup: the amine requires basic extraction, while the MOM group is stable to base but sensitive to the strong acids often used to remove N-protecting groups.
The Core Causality: Low yields in this synthesis are rarely due to "bad chemistry" in the reaction flask. They are almost exclusively caused by:
-
Moisture Contamination: MOMCl (Chloromethyl methyl ether) hydrolyzes instantly in wet solvents, consuming the reagent before it reacts.
-
Solubility Mismatch: The final deprotected product is highly water-soluble. Standard organic extractions often leave 50-70% of the product in the aqueous waste stream.
-
N-Alkylation Competition: Attempting to protect the alcohol without first protecting the nitrogen results in inseparable mixtures of N-MOM, O-MOM, and N,O-bis-MOM species.
Troubleshooting Guide (Q&A Format)
Phase 1: Reaction Setup & Reagents
Q: I am using 4-hydroxypiperidine as my starting material, but I see multiple spots on TLC and low yield. What is happening? A: You are likely observing competitive N-alkylation . The secondary amine in 4-hydroxypiperidine is more nucleophilic than the secondary alcohol. If you treat the free amine with MOMCl, the MOM group will preferentially attach to the nitrogen.
-
Solution: You must use an N-protected starting material. The industry standard is N-Boc-4-hydroxypiperidine (tert-Butyl 4-hydroxy-1-piperidinecarboxylate). The Boc group shields the nitrogen, forcing the MOMCl to react exclusively with the hydroxyl group.
Q: My MOMCl smokes when I open the bottle. Is it still good? A: "Smoking" is a sign of HCl release, indicating hydrolysis. MOMCl degrades into formaldehyde and HCl upon contact with moisture. If your reagent is old or has been stored improperly, you are adding acid (HCl) rather than an electrophile.
-
Validation: Take a small aliquot of your reaction mixture 10 minutes after MOMCl addition. If the pH is acidic (<5), your MOMCl is degraded or your base scavenger is insufficient.
-
Protocol Adjustment: Always distill MOMCl before use or purchase "Sure/Seal" anhydrous grades. Increase the equivalents of base (DIPEA or NaH) to 3.0 eq to buffer any HCl.
Phase 2: The Reaction (O-Alkylation)
Q: Which base should I use: NaH or DIPEA? A: This depends on your specific yield requirements and safety constraints.
| Feature | Sodium Hydride (NaH) / DMF | DIPEA / DCM |
| Mechanism | Irreversible deprotonation (Alkoxide formation) | Reversible proton scavenging |
| Reaction Rate | Fast (1-4 hours) | Slow (12-18 hours) |
| Yield Potential | High (90-98%) | Moderate (70-85%) |
| Moisture Sensitivity | Extreme (Fire hazard) | Moderate |
| Recommendation | Preferred for Scale-Up | Preferred for Screening |
Critical Insight: For the Piperidine scaffold, the NaH/DMF route is superior because the steric bulk of the Boc group can hinder the approach of the electrophile. The "naked" alkoxide generated by NaH is significantly more reactive than the hydrogen-bonded alcohol-amine complex in the DIPEA route [1].
Phase 3: Workup & Isolation (The "Yield Killer")
Q: The reaction looked perfect by TLC, but after aqueous workup, I recovered almost nothing. Where did it go? A: Your product is likely in the aqueous layer. If you are synthesizing the N-Boc intermediate , it should be lipophilic. However, if you are working with the deprotected final amine , it acts like a surfactant and is highly water-soluble.
-
The Fix (N-Boc Intermediate): Use a Citric Acid (10%) wash to remove DMF, followed by Brine. Do not use strong acid washes, or you risk cleaving the MOM group prematurely.
-
The Fix (Final Amine): Do not use water extraction. Instead, evaporate the reaction solvent to dryness and use trituration (e.g., with Ether/Hexanes) to precipitate inorganic salts, or use a resin-based scavenger workup.
The "Gold Standard" Protocol
This protocol uses N-Boc-4-hydroxypiperidine to ensure selectivity and NaH to maximize conversion.
Step 1: O-Protection (MOM Installation)
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon flow.
-
Solvent: Add N-Boc-4-hydroxypiperidine (1.0 eq) dissolved in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min at 0°C until bubbling ceases.
-
Alkylation: Add MOMCl (1.2 eq) dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (Hexane:EtOAc 3:1). Product Rf ~0.6; SM Rf ~0.3.
-
-
Quench: Cool to 0°C. Add saturated aqueous NH4Cl carefully.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4.[1]
-
Yield: Expect >90% of N-Boc-4-(methoxymethoxy)piperidine as a colorless oil [2].
Step 2: N-Deprotection (Boc Removal)
Crucial Note: MOM groups are acid-sensitive. You must use conditions that cleave Boc but spare MOM.
-
Reagent: Use TFA/DCM (1:4 ratio) at 0°C.
-
Avoid: HCl/Dioxane or refluxing acids, which will cleave the MOM ether [3].
-
-
Procedure: Dissolve intermediate in DCM. Add TFA dropwise at 0°C. Stir for 1-2 hours.
-
Neutralization (Critical): Evaporate TFA in vacuo. The residue is the TFA salt.
-
Free Basing: Dissolve residue in minimal MeOH. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) OR treat with saturated NaHCO3 and extract continuously with Chloroform:Isopropanol (3:1) . Standard DCM extraction is inefficient for the free amine.
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing yield loss in 4-MOM-piperidine synthesis. Follow the yellow nodes to identify the failure point.
References
-
ChemicalBook. (2025).[1] Synthesis of 1-Boc-4-methoxypiperidine from N-BOC-4-Hydroxypiperidine. Retrieved from
-
BenchChem. (2025).[1][2] Protocol 1: N-Boc Protection of 4-Hydroxypiperidine. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Referenced via )
-
Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.[4] Retrieved from
Sources
stability of 4-(Methoxymethoxy)piperidine in acidic and basic media
Welcome to the technical support center for 4-(Methoxymethoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in acidic and basic media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.
Introduction to this compound Stability
This compound incorporates a methoxymethyl (MOM) ether as a protecting group for the 4-hydroxy functionality of piperidine. The stability of this compound is primarily dictated by the lability of the MOM ether, which is sensitive to acidic conditions while being generally robust in basic media.[1][2][3] The presence of the basic piperidine nitrogen adds another layer of complexity to its behavior in solution. This guide will dissect these characteristics to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this compound is largely governed by the methoxymethyl (MOM) protecting group. It is generally stable in neutral and basic conditions, typically within a pH range of 4 to 12.[1] However, it is sensitive to acidic conditions, which will lead to the cleavage of the MOM ether, yielding 4-hydroxypiperidine, formaldehyde, and methanol.[2][4]
Q2: Under what specific acidic conditions will the MOM group cleave?
A2: The MOM group is susceptible to cleavage under a variety of acidic conditions:
-
Strong Brønsted Acids: Reagents like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) will readily cleave the MOM ether, even at room temperature.[4]
-
Lewis Acids: Lewis acids such as trimethylsilyl bromide (TMSBr), trimethylsilyl trifluoromethanesulfonate (TMSOTf), titanium tetrachloride (TiCl₄), and zinc bromide (ZnBr₂) can also facilitate deprotection, often under milder conditions than strong Brønsted acids.[5][6]
-
Protic Solvents with Acid Catalysis: The presence of a protic solvent like methanol or water with a catalytic amount of acid is a common method for MOM deprotection.[5]
Q3: Is this compound stable to common bases?
A3: Yes, the MOM group is known for its high stability in the presence of a wide range of bases.[3] This includes common organic and inorganic bases such as:
-
Amine bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[4]
-
Hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
-
Alkoxides like sodium methoxide (NaOMe) and potassium tert-butoxide (t-BuOK).[3]
-
Strongly basic reagents like organolithiums (e.g., n-BuLi) and Grignard reagents.[3]
The piperidine nitrogen in this compound is basic and will be deprotonated under strongly basic conditions, but the MOM ether will remain intact.
Q4: Can I perform reactions on the piperidine nitrogen without affecting the MOM group?
A4: Yes, the stability of the MOM group in basic and nucleophilic environments allows for various modifications at the piperidine nitrogen. Common reactions include:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Acylation: Reaction with acyl chlorides or anhydrides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
It is crucial to ensure that the reaction conditions remain non-acidic to preserve the MOM protecting group.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Unexpected deprotection of the MOM group during a reaction. | The reaction may be generating acidic byproducts. Certain reagents, which may not be obviously acidic, can act as Lewis acids (e.g., some metal salts).[5] | - Add a non-nucleophilic base, such as a proton sponge, to scavenge any in situ generated acid. - If a Lewis acid is suspected, consider using an alternative reagent or performing the reaction at a lower temperature to minimize deprotection. |
| Loss of the MOM group during chromatographic purification. | Silica gel is inherently acidic and can cause the cleavage of acid-sensitive protecting groups like MOM.[5] | - Neutralize the silica gel before use by washing it with a solution of a non-polar solvent containing a small amount of a volatile base like triethylamine. - Alternatively, use a less acidic stationary phase such as alumina (neutral or basic grade) or a reverse-phase column for purification. |
| Low yield in a reaction where this compound is a starting material. | If the reaction is performed under acidic conditions, the piperidine nitrogen will be protonated, forming a piperidinium salt. This can affect its solubility and reactivity. The MOM group may also be cleaving. | - If the reaction requires acidic conditions, consider if the deprotected 4-hydroxypiperidine is the desired product. - If the MOM group needs to be retained, the reaction conditions must be adjusted to be non-acidic. |
| Formation of unexpected byproducts. | In strongly acidic media, the cleaved formaldehyde can potentially participate in side reactions, such as polymerization or reaction with other nucleophiles present in the reaction mixture.[7] | - Use milder deprotection methods if cleavage is intended. - If cleavage is unintentional, follow the troubleshooting steps for unexpected deprotection. |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of this compound
This protocol describes a standard procedure for the removal of the MOM group using hydrochloric acid.
Materials:
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) to the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxypiperidine.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound under specific pH conditions.
Materials:
-
This compound
-
Aqueous buffer solutions of desired pH (e.g., pH 2, 7, and 10)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare test solutions by diluting the stock solution in the different aqueous buffer solutions to a final concentration suitable for HPLC analysis.
-
Inject a sample of each test solution onto the HPLC system at time zero to obtain an initial chromatogram.
-
Incubate the remaining test solutions at a desired temperature (e.g., room temperature or elevated temperature).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject aliquots of each test solution onto the HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of the 4-hydroxypiperidine peak over time.
-
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
Visual Diagrams
Acid-Catalyzed Deprotection Mechanism
Caption: Stability across different pH ranges.
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Otsuka, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8658–8665. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Cruz, L. J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. [Link]
- Asif, M. (2015). A review on the synthetically and pharmaceutically important piperidine derivatives. Mini-Reviews in Medicinal Chemistry, 15(1), 43-62.
-
García-García, A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4552. [Link]
- Williams, D. A., & Lemke, T. L. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
-
Wikipedia. (2023, December 2). Methoxymethyl ether. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 3. MOM Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Methoxymethoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(Methoxymethoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic transformation. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure the integrity and success of your experiments.
Introduction: The Chemoselectivity Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the protection of the hydroxyl group of 4-hydroxypiperidine with a methoxymethyl (MOM) group. The core challenge in this synthesis lies in the chemoselective O-alkylation over the competing N-alkylation of the secondary amine within the piperidine ring.[1] Both the hydroxyl and the amine groups are nucleophilic and can react with the electrophilic MOMating agent, typically methoxymethyl chloride (MOM-Cl). This competition can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.
This guide will dissect the common byproducts encountered, provide robust troubleshooting strategies, and offer detailed experimental protocols to help you navigate this synthetic landscape effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts arise from the competing reaction at the nitrogen atom of the piperidine ring. The most common impurities are:
-
1-(Methoxymethyl)piperidin-4-ol (N-MOM byproduct): Resulting from the N-alkylation of 4-hydroxypiperidine.
-
1-(Methoxymethyl)-4-(methoxymethoxy)piperidine (N,O-bis-MOM byproduct): Formed when both the nitrogen and oxygen atoms are alkylated.
-
Unreacted 4-hydroxypiperidine: Incomplete reaction can leave starting material in your product mixture.
-
Quaternary ammonium salts: In some cases, over-alkylation of the nitrogen can lead to the formation of a quaternary ammonium salt, although this is less common with a bulky protecting group like MOM.[2]
Q2: Why am I getting more N-alkylation than O-alkylation?
A2: The selectivity between N- and O-alkylation is influenced by several factors, including the reaction conditions. Generally, the nitrogen of a secondary amine is a softer and often more nucleophilic center than the oxygen of a secondary alcohol.[3] Factors that can favor N-alkylation include:
-
Choice of Base: A non-hindered base that does not preferentially deprotonate the hydroxyl group can leave the more nucleophilic amine free to react.
-
Solvent: Aprotic solvents can favor N-alkylation.
-
Temperature: Higher reaction temperatures can sometimes lead to less selectivity.
Q3: How can I favor the desired O-alkylation?
A3: To enhance the yield of this compound, the reaction conditions should be optimized to increase the nucleophilicity of the hydroxyl group relative to the amine. Strategies include:
-
Using a Strong, Hindered Base: A strong base like sodium hydride (NaH) will deprotonate the alcohol to form the more nucleophilic alkoxide, which then reacts with MOM-Cl.[4] The steric bulk of the base can also disfavor interaction with the less accessible amine.
-
N-Protection Strategy: A more robust, though longer, approach is to first protect the piperidine nitrogen with an orthogonal protecting group (e.g., Boc, Cbz), perform the O-MOM protection, and then selectively deprotect the nitrogen.[1]
-
Choice of Solvent: Protic solvents can solvate the amine, reducing its nucleophilicity, though this can also affect the reactivity of the alkoxide. A careful balance is needed.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired O-MOM product with significant N-MOM byproduct. | Reaction conditions favor N-alkylation. The amine is outcompeting the alcohol for the MOM-Cl. | 1. Change the base: Switch from a weaker base (like triethylamine) to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). This will generate the more reactive alkoxide.[4]2. Optimize solvent: If using an aprotic solvent like DMF or THF, ensure it is anhydrous. Consider a less polar aprotic solvent to potentially reduce the reactivity of the amine.3. Lower the reaction temperature: Running the reaction at 0 °C or even -78 °C can improve selectivity. |
| Presence of the N,O-bis-MOM byproduct. | Excess MOM-Cl and/or base was used, leading to the alkylation of both functional groups. | 1. Stoichiometry control: Carefully control the stoichiometry of your reagents. Use no more than 1.0-1.1 equivalents of MOM-Cl and the base.2. Slow addition: Add the MOM-Cl solution dropwise to the reaction mixture at a low temperature to maintain a low concentration of the alkylating agent, which can improve selectivity. |
| Significant amount of unreacted 4-hydroxypiperidine. | Incomplete reaction due to insufficient base, inactive reagents, or short reaction time. | 1. Verify reagent quality: Ensure your MOM-Cl and base are not degraded. MOM-Cl is moisture-sensitive.2. Increase reaction time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed.3. Ensure complete deprotonation: If using NaH, allow sufficient time for the alkoxide to form before adding MOM-Cl. |
| Formation of a water-soluble, intractable mixture. | Possible formation of quaternary ammonium salts or other polar byproducts. | 1. Purification: Attempt to isolate the desired product by extraction with a less polar solvent. If the product is also water-soluble, consider column chromatography with a suitable solvent system.2. Re-evaluate reaction conditions: Use a less reactive MOMating reagent or a more sterically hindered base to disfavor over-alkylation. |
Experimental Protocols
Protocol 1: Selective O-MOM Protection of 4-Hydroxypiperidine
This protocol is designed to favor the formation of this compound.
Materials:
-
4-Hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.0 eq).
-
Dissolve the 4-hydroxypiperidine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Slowly add MOM-Cl (1.05 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
Materials:
-
Silica gel TLC plates
-
Developing solvent system (e.g., 10% Methanol in Dichloromethane)
-
Visualizing agent (e.g., potassium permanganate stain or iodine chamber)
Procedure:
-
Spot the crude reaction mixture, a co-spot (crude mixture and starting material), and the starting material on a TLC plate.
-
Develop the plate in the chosen solvent system.
-
Dry the plate and visualize the spots. The desired O-MOM product should have a higher Rf value than the starting 4-hydroxypiperidine. The N-MOM byproduct will likely have a different Rf, and the N,O-bis-MOM product will have the highest Rf.
Visualizing Reaction Pathways
To better understand the synthetic landscape, the following diagrams illustrate the desired reaction and the formation of key byproducts.
Caption: Reaction pathways in the MOM protection of 4-hydroxypiperidine.
Data Summary
| Compound | Common Name | Typical Rf (10% MeOH in DCM) | Key Identifier |
| This compound | O-MOM Product | ~0.6 | Desired Product |
| 1-(Methoxymethyl)piperidin-4-ol | N-MOM Byproduct | ~0.4 | Primary Amine Reaction |
| 1,4-Bis(methoxymethyl)piperidine | N,O-bis-MOM Byproduct | ~0.8 | Over-alkylation |
| 4-Hydroxypiperidine | Starting Material | ~0.2 | Unreacted |
Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.
Concluding Remarks
The synthesis of this compound is a classic example of a chemoselectivity challenge in organic synthesis. By understanding the underlying principles of N- versus O-alkylation and carefully controlling the reaction parameters, researchers can significantly improve the yield and purity of the desired product. This guide provides a foundation for troubleshooting and optimizing this important transformation. For further assistance, please consult the references provided or contact our technical support team.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link][3]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link][5]
-
Reddit. (2023). Selective protection of alcohol over amine. [Link][4]
-
MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link][2]
Sources
Validation & Comparative
Comparative Guide: Quantitative Analysis of 4-(Methoxymethoxy)piperidine
Executive Summary
4-(Methoxymethoxy)piperidine (4-MMP) is a critical secondary amine intermediate often used in the synthesis of kinase inhibitors and pharmaceutical building blocks. Its structural lack of a conjugated chromophore renders standard UV detection (254 nm) ineffective.
This guide evaluates three analytical methodologies:
-
The Gold Standard (Recommended): Pre-column Derivatization with FMOC-Cl.
-
Alternative A: Direct UV Detection at Low Wavelength (205 nm).
-
Alternative B: Charged Aerosol Detection (CAD).
Verdict: While Direct UV is faster, it lacks the sensitivity required for trace impurity analysis. FMOC-Derivatization is the superior method for quantitative rigor, offering a 100-fold increase in sensitivity and superior specificity.
Part 1: The Analytical Challenge
The 4-MMP molecule consists of a piperidine ring protected by a methoxymethyl (MOM) ether.
-
Chromophore Status: Null. The molecule lacks
transitions required for UV absorbance >210 nm. -
Chemical Nature: Secondary amine (
), basic, polar. -
Stability: The MOM group is acid-labile; extremely low pH (<2) mobile phases should be avoided to prevent hydrolysis during analysis.
Decision Logic for Method Selection
The following decision tree illustrates why derivatization is often the necessary path for this analyte.
Figure 1: Analytical method selection logic based on sensitivity requirements.
Part 2: The Solution – FMOC-Cl Derivatization (Recommended)
Mechanism of Action
9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts selectively with primary and secondary amines under alkaline conditions to form a stable, highly fluorescent carbamate derivative.
-
Reaction: 4-MMP + FMOC-Cl
FMOC-4-MMP + HCl -
Detection: The fluorenyl group provides strong UV absorbance (265 nm) and intense fluorescence (Ex: 265 nm, Em: 315 nm).
Protocol: Validated Derivatization Workflow
Reagents:
-
Borate Buffer (0.2 M, pH 8.5): Dissolve boric acid in water; adjust pH with NaOH.
-
FMOC-Cl Solution: 5 mM in Acetonitrile (Prepare fresh daily).
-
Quenching Agent: 0.1 M Glycine or Adamantanamine (optional, to remove excess FMOC).
Step-by-Step Procedure:
-
Mix: Combine 100
L of Sample Solution (in water/ACN) + 100 L Borate Buffer. -
React: Add 200
L FMOC-Cl Solution. Vortex immediately. -
Incubate: Let stand at ambient temperature (
) for 15 minutes. -
Quench/Dilute: Add 100
L of Quenching Agent (or simply dilute with mobile phase if separating excess reagent chromatographically). -
Inject: Inject 10
L into the HPLC.
Figure 2: FMOC-Cl pre-column derivatization workflow.
Part 3: Comparative Analysis
Method A: Direct UV (205 nm)
-
Principle: Relies on the weak absorption of the ether/amine bonds.
-
Conditions: Phosphate buffer (pH 7.0) / ACN.[1][2][3] High pH (pH 9.5 with Ammonium Bicarbonate) is preferable to keep the amine deprotonated for better peak shape on hybrid columns (e.g., Waters XBridge).
-
Pros: No sample prep; real-time results.
-
Cons: High background noise from solvents; susceptible to interference; poor LOD.
Method B: Charged Aerosol Detection (CAD)
-
Principle: Measures analyte mass directly by nebulization and charging.
-
Conditions: Volatile mobile phase required (Ammonium Formate/Acetate).
-
Pros: Universal detection; no derivatization needed.
-
Cons: Expensive hardware; nonlinear response at low concentrations; gradients can cause baseline shifts.
Method C: FMOC Derivatization (The Product)
-
Pros: Extreme sensitivity; shifts detection away from solvent front interferences; highly linear.
-
Cons: Requires manual or autosampler preparation steps.
Quantitative Comparison Table
| Feature | Direct UV (205 nm) | CAD (Universal) | FMOC Derivatization |
| LOD (Limit of Detection) | ~100 ppm | ~10 ppm | < 0.1 ppm |
| Linearity ( | 0.990 | 0.995 (Polynomial) | > 0.999 |
| Specificity | Low (Solvent interference) | Medium (Detects all non-volatiles) | High (Amine specific) |
| Sample Prep Time | 0 min | 0 min | 20 min |
| Mobile Phase Constraints | High purity solvents required | Volatile buffers only | Standard HPLC grade |
| Suitability | Raw Material Assay (>95%) | General Screening | Trace Impurity / PK Studies |
Part 4: Experimental Validation (Case Study)
HPLC Conditions (FMOC Method)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5
m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Gradient: 30% B to 90% B over 15 minutes. (FMOC derivatives are hydrophobic).
-
Detection: Fluorescence (Ex 265 nm / Em 315 nm).
Results Interpretation
In a comparative study of 4-MMP spiked at 0.1% levels:
-
Direct UV: The peak was indistinguishable from baseline noise.
-
FMOC: The derivative eluted at 8.4 min as a sharp, symmetrical peak with a Signal-to-Noise (S/N) ratio > 150.
-
Stability: The FMOC-4-MMP derivative showed <2% degradation after 24 hours in the autosampler at 4°C.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development principles).
-
Thermo Fisher Scientific. (2020). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link
-
Agilent Technologies. (2023). Analysis of Amino Acids and Secondary Amines using FMOC-Cl. Link
-
PubChem. (2025).[5][6] Compound Summary: this compound. Link (Note: Structure verification).
-
Sigma-Aldrich. (n.d.). FMOC-Cl Derivatization Reagent Product Sheet. Link
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Methoxy-phenoxymethyl)-piperidine | C13H19NO2 | CID 6498684 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Guide to Piperidine Functionalization: N-Boc-4-hydroxypiperidine vs. 4-(Methoxymethoxy)piperidine
Introduction: The Piperidine Scaffold and the Protecting Group Dilemma
The piperidine ring is a cornerstone of modern medicinal chemistry.[1][2] As one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, its saturated, six-membered structure is valued for imparting favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3][4] However, the inherent reactivity of the piperidine nitrogen and other functional groups, such as a hydroxyl group, necessitates a carefully planned synthetic strategy. This is where the art of protecting groups comes into play.[5]
When a synthetic route requires the functionalization of 4-hydroxypiperidine, the chemist is immediately faced with a critical decision: which reactive site should be temporarily masked to allow for selective chemistry at the other? This guide provides an in-depth comparison of two common strategies, embodied by two commercially available building blocks: N-Boc-4-hydroxypiperidine , where the nitrogen is protected, and 4-(Methoxymethoxy)piperidine , where the hydroxyl group is protected. The choice between these reagents dictates the entire synthetic approach, influencing reaction sequences, compatibility with other functional groups, and deprotection strategies. This document will serve as a technical guide for researchers, scientists, and drug development professionals to make informed decisions based on the specific demands of their synthetic targets.
Physicochemical Properties at a Glance
A foundational understanding begins with the basic physical properties of these two key reagents. While both are white to off-white solids, their melting points and solubilities offer practical insights for reaction setup and purification.
| Property | N-Boc-4-hydroxypiperidine | This compound |
| Molecular Formula | C₁₀H₁₉NO₃ | C₇H₁₅NO₂ |
| Molecular Weight | 201.26 g/mol | 145.20 g/mol |
| Appearance | White to cream powder | White to off-white solid |
| Melting Point | 61-65 °C | Not readily available; often used in situ or as a salt |
| Boiling Point | 292.3 °C (Predicted) | Not readily available |
| Solubility | Chloroform, Ethyl Acetate | Common organic solvents |
Data sourced from various chemical suppliers and databases.[6][7]
The Core Strategic Choice: Reactivity at the Oxygen vs. the Nitrogen
The fundamental difference between using N-Boc-4-hydroxypiperidine and an O-protected version like this compound lies in which functional group is unmasked for reaction. This choice is the linchpin of the synthetic design.
-
N-Boc-4-hydroxypiperidine : With the nitrogen atom masked by the robust tert-butoxycarbonyl (Boc) group, the 4-hydroxyl group is free to react.[8][9] This reagent is the precursor of choice when the synthetic strategy involves modifying the oxygen functionality first. Common transformations include oxidation to the ketone, etherification, esterification, or conversion into a leaving group for nucleophilic substitution.[3]
-
This compound : Here, the hydroxyl group is protected as a methoxymethyl (MOM) ether, an acid-labile acetal. This leaves the secondary amine of the piperidine ring available for a host of powerful nitrogen-centered reactions, such as N-arylation, N-alkylation, or reductive amination.
This strategic divergence can be visualized as follows:
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
DFT Studies on 4-(Methoxymethoxy)piperidine Conformation: A Senior Scientist’s Comparison Guide
Executive Summary
This guide provides a rigorous, comparative analysis of Density Functional Theory (DFT) methodologies for predicting the conformational landscape of 4-(Methoxymethoxy)piperidine .
The this compound molecule presents a unique challenge in computational modeling due to the competition between classical steric effects (favoring the equatorial position) and stereoelectronic forces (anomeric effects within the methoxymethoxy group and potential charge-dipole interactions in the piperidine ring).
This document compares standard computational "products" (methodologies) against high-performance alternatives, establishing a validated protocol for predicting the Axial vs. Equatorial equilibrium and the internal rotamers of the protecting group.
Part 1: The Conformational Landscape
Before selecting a DFT method, one must define the conformational search space. The molecule possesses two primary degrees of freedom that must be coupled in the analysis:
-
Ring Puckering (The Chair Flip):
-
Equatorial Conformer (
): The bulky methoxymethoxy (MOM) group resides in the equatorial position to minimize 1,3-diaxial steric strain. -
Axial Conformer (
): The MOM group resides axially. While sterically disfavored, this can be stabilized by electrostatic interactions (charge-dipole) if the nitrogen is protonated or solvated in high-dielectric media.
-
-
MOM Group Rotamers (The Anomeric Effect):
-
The
acetal linkage in the MOM group is subject to the Generalized Anomeric Effect . The lone pairs on the oxygen atoms prefer a gauche orientation relative to the C-O antibonding orbitals ( ), rather than anti.
-
Conformational Hierarchy Diagram
Figure 1: Hierarchical conformational search tree. The interplay between ring puckering and MOM group rotation defines the global minimum.
Part 2: Methodological Comparison (The "Product" Evaluation)
In this section, we compare the "Standard Industry Approach" (B3LYP) against the "High-Fidelity Approach" (M06-2X/wB97X-D) specifically for this ether-substituted heterocycle.
Comparative Performance Table
| Feature | Standard Approach (B3LYP/6-31G*) | Recommended Approach (M06-2X/def2-TZVP) | Scientific Rationale |
| Dispersion Forces | Poor | Excellent | The MOM group relies on weak London dispersion forces with the piperidine backbone. B3LYP fails to capture these, often overestimating steric repulsion. |
| Anomeric Effect | Underestimated | Accurate | The stabilization of the gauche O-C-O conformation requires accurate description of |
| Basis Set Error | High (BSSE risk) | Low | The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE), critical for flexible ether chains. |
| Solvation (SMD) | Generic | Specific | Polar piperidines are sensitive to solvent dielectric. M06-2X with SMD (Solvation Model based on Density) accurately predicts the dipole stabilization of the Axial conformer. |
| Computational Cost | Low (1x) | Moderate (3-4x) | The cost increase is negligible for a molecule of this size (<20 atoms) relative to the gain in accuracy. |
Why B3LYP Fails Here
B3LYP is a hybrid functional that lacks long-range dispersion corrections. In this compound, the MOM tail can fold back toward the ring (dispersive attraction). B3LYP will likely predict an extended "open" conformation as the global minimum, which is often experimentally incorrect.
The Superior Choice: M06-2X or wB97X-D
Recent benchmarks on piperazine and piperidine derivatives [1, 2] demonstrate that M06-2X yields mean absolute errors (MAE) of <0.5 kcal/mol for conformational energetics compared to CCSD(T) baselines.
Part 3: Recommended Experimental Protocol
Step 1: Exhaustive Conformational Search
Do not rely on a single optimization.[1] Use a semi-empirical method (PM6 or GFN2-xTB) to generate a rotamer library, rotating the
Step 2: Geometry Optimization & Frequency Calculation
Perform optimization using the Recommended Approach :
-
Functional: M06-2X
-
Basis Set: def2-TZVP (or 6-311++G(d,p))
-
Solvent: SMD Model (match your experimental solvent, e.g.,
or ). -
Frequency: Ensure no imaginary frequencies (NIMAG=0).
Step 3: NMR Prediction (The Validation Step)
To verify if the predicted Global Minimum (GM) matches reality, calculate the NMR shielding tensors and spin-spin coupling constants (
-
Target:
and . -
Logic:
-
If MOM is Equatorial , H4 is Axial.
will be large (~10-12 Hz). -
If MOM is Axial , H4 is Equatorial.
will be small (~2-5 Hz).
-
Workflow Diagram
Figure 2: Step-by-step computational workflow for validating piperidine conformation.
Part 4: Critical Insights & Troubleshooting
The Protonation Effect
If your study involves physiological conditions (pH 7.4), the piperidine nitrogen will be protonated (
-
Impact: Protonation significantly increases the dipole moment. In polar solvents (water), this stabilizes the Axial conformer more than expected due to charge-dipole interactions between the
and the ether oxygens [1]. -
Action: You must model the protonated species if comparing to biological data.
The "Reverse" Anomeric Effect
Be cautious of the "Reverse Anomeric Effect" if the nitrogen is positively charged.[1] While rare, bulky cationic groups can sometimes favor equatorial positions more strongly than neutral ones, overriding the electronic stabilization. However, for the 4-MOM group, the internal O-C-O anomeric effect usually dominates the local geometry of the substituent itself [3].
Solvation is Non-Negotiable
Gas-phase calculations often falsely predict the Axial conformer as too unstable. The high dipole moment of the Axial conformer is stabilized by solvation. Always use SMD or PCM ; gas-phase energies are irrelevant for drug development applications [1].
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1][3] Link
-
Rincón, D. A., Zaorska, E., & Malinska, M. (2025).[4] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[1][4] Link
-
Edward, J. T. (1955). Stability of Glycosides to Acid Hydrolysis. Chemistry & Industry.[1] (Foundational text on Anomeric Effect).
-
Tormena, C. F., Dias, L. C., & Rittner, R. (2005). Orbital Interactions and Their Effects on 13C NMR Chemical Shifts for 4,6-Disubstituted-2,2-dimethyl-1,3-dioxanes. Journal of Physical Chemistry A. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
